molecular formula C11H26N8O9P2 B15602495 MethADP triammonium

MethADP triammonium

Cat. No.: B15602495
M. Wt: 476.32 g/mol
InChI Key: YVNOVOOCZCMYRN-MTQUBGKESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MethADP triammonium is a useful research compound. Its molecular formula is C11H26N8O9P2 and its molecular weight is 476.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H26N8O9P2

Molecular Weight

476.32 g/mol

IUPAC Name

triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate

InChI

InChI=1S/C11H17N5O9P2.3H3N/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);3*1H3/t5-,7-,8-,11-;;;/m1.../s1

InChI Key

YVNOVOOCZCMYRN-MTQUBGKESA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MethADP Triammonium on CD73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CD73, or ecto-5'-nucleotidase, is a critical enzyme in the tumor microenvironment responsible for the production of immunosuppressive adenosine (B11128). This guide provides a comprehensive technical overview of the mechanism by which MethADP (Adenosine 5'-(α,β-methylene)diphosphate) triammonium (B15348185), a potent inhibitor of CD73, exerts its effects. By blocking the enzymatic activity of CD73, MethADP triammonium disrupts the adenosine signaling pathway, thereby offering a promising avenue for cancer immunotherapy. This document details the quantitative parameters of CD73 inhibition, provides in-depth experimental protocols for assessing inhibitor activity, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction to CD73 and the Adenosine Pathway

CD73 is a cell-surface enzyme that plays a pivotal role in the purinergic signaling pathway by catalyzing the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2] In the tumor microenvironment, extracellular ATP, released from stressed or dying cells, is converted to AMP by the ectonucleotidase CD39. CD73 then completes the cascade by generating adenosine.[3] This accumulation of adenosine has profound immunosuppressive effects, hindering the anti-tumor immune response by inhibiting the function of T cells, natural killer (NK) cells, and dendritic cells.[1][3] Consequently, targeting CD73 has emerged as a key strategy in cancer immunotherapy.[4][5]

This compound is a specific inhibitor of CD73.[6][7][8] As a structural analog of AMP, it is recognized by the active site of the enzyme but is non-hydrolyzable, thus acting as a competitive inhibitor.[9]

Quantitative Data on CD73 Inhibition

InhibitorTargetAssay TypeKi (nM)IC50 (µM)Reference
AMPCPHuman deglycosylated CD73Malachite Green59 ± 1.50.56 ± 0.01[4]
AMPCPHuman glycosylated soluble CD73Not Specified88.4Not Reported[4]
AMPCPMembrane-bound CD73Not Specified150-200Not Reported[4]
Other Potent CD73 InhibitorsTargetKiIC50Reference
AB680Human CD734.9 pM-[7]
PSB-12379Human CD732.21 nM-[7]
CD73-IN-4Human CD73-2.6 nM[7]
CD73-IN-5CD73-19 nM[6]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of CD73. Its α,β-methylene bridge between the phosphate (B84403) groups renders the molecule resistant to hydrolysis by the enzyme. By binding to the active site of CD73, it prevents the binding and subsequent dephosphorylation of the natural substrate, AMP. This leads to a significant reduction in the production of adenosine in the extracellular space.

The decrease in adenosine concentration alleviates the immunosuppressive environment, thereby restoring the function of anti-tumor immune cells. Adenosine primarily signals through A2A and A2B receptors on immune cells, leading to an increase in intracellular cyclic AMP (cAMP) levels.[9][10] Elevated cAMP has an inhibitory effect on T-cell activation and proliferation.[3] By blocking adenosine production, this compound indirectly prevents this rise in cAMP, thus promoting a robust anti-tumor immune response.

Experimental Protocols

Malachite Green Assay for CD73 Activity and Inhibition

This colorimetric assay is a widely used method to determine the enzymatic activity of CD73 by quantifying the amount of inorganic phosphate released from the hydrolysis of AMP.

Materials:

  • Recombinant human CD73

  • This compound or other inhibitors

  • Adenosine 5'-monophosphate (AMP)

  • Malachite Green Reagent A (Ammonium molybdate (B1676688) in sulfuric acid)

  • Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)

  • Phosphate Standard (e.g., KH2PO4)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl2)

  • 96-well microplate

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the phosphate standard in assay buffer to generate a standard curve (e.g., 0 to 50 µM).

    • Prepare a solution of recombinant CD73 in assay buffer to the desired concentration (e.g., 1-5 ng/µL).

    • Prepare a stock solution of AMP in assay buffer (e.g., 10 mM).

    • Prepare a series of dilutions of this compound in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of assay buffer to the blank wells.

    • Add 20 µL of each phosphate standard dilution to their respective wells in triplicate.

    • To the experimental wells, add 10 µL of the this compound dilutions (or vehicle control).

    • Add 10 µL of the CD73 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the AMP solution to all wells. The final volume in each well should be 50 µL.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction by adding 100 µL of Malachite Green Reagent A to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 25 µL of Malachite Green Reagent B to each well and incubate for 20 minutes at room temperature for color development.

  • Measurement and Analysis:

    • Measure the absorbance at 620-640 nm using a microplate reader.

    • Subtract the absorbance of the blank from all other readings.

    • Generate a standard curve by plotting the absorbance of the phosphate standards against their concentrations.

    • Determine the concentration of phosphate produced in each experimental well using the standard curve.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Luminescence-Based Assay for CD73 Activity

This assay offers a highly sensitive alternative to the Malachite Green assay. One common principle involves the detection of the remaining AMP after the CD73 reaction. For instance, the Promega CellTiter-Glo® assay can be adapted for this purpose, where AMP inhibits the luciferase reaction. As CD73 consumes AMP, the inhibition is relieved, leading to an increase in luminescence.[11]

General Principle:

  • A reaction is set up with CD73, AMP, and the inhibitor (this compound).

  • After incubation, a reagent containing luciferase and its substrate is added.

  • The amount of light produced is inversely proportional to the amount of remaining AMP.

  • A decrease in luminescence compared to the control (no inhibitor) indicates inhibition of CD73 activity.

Visualizations of Signaling Pathways and Workflows

CD73-Adenosine Signaling Pathway

CD73_Adenosine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine A2A_R A2A Receptor Adenosine->A2A_R Binds A2B_R A2B Receptor Adenosine->A2B_R Binds CD39 CD39 CD73 CD73 MethADP This compound MethADP->CD73 Inhibits AC Adenylyl Cyclase A2A_R->AC Activates A2B_R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Immunosuppression Immunosuppression PKA->Immunosuppression

Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating CD73 Inhibitors

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Functional Immune Assays cluster_2 Downstream Signaling Analysis cluster_3 In Vivo Studies A Biochemical Assays (Malachite Green / Luminescence) B Determine Ki and IC50 A->B C Cell-Based Assays (e.g., on cancer cell lines) D Assess inhibition of adenosine production C->D E Co-culture of immune cells and cancer cells D->E F Measure T-cell proliferation and cytokine production E->F G Treat cells with inhibitor and stimulate with AMP F->G H Measure intracellular cAMP levels G->H I Syngeneic mouse tumor models H->I J Evaluate anti-tumor efficacy and immune cell infiltration I->J end End J->end start Start start->A

Caption: A typical experimental workflow for the preclinical evaluation of a CD73 inhibitor.[1]

Conclusion

This compound is a potent and specific inhibitor of CD73, a key enzyme in the immunosuppressive adenosine pathway. By competitively blocking the conversion of AMP to adenosine, it has the potential to reverse the immune-suppressed tumor microenvironment and enhance anti-tumor immunity. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of CD73 inhibitors as a promising class of cancer immunotherapeutics. Further research to elucidate the precise quantitative inhibitory parameters of this compound and its detailed downstream signaling effects will be crucial for its clinical translation.

References

An In-depth Technical Guide to the Discovery and Synthesis of Methadone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "MethADP triammonium" did not yield any relevant results. The following guide is based on the strong assumption that the intended topic of interest is Methadone , a well-documented synthetic opioid. All data and protocols presented herein pertain to Methadone.

This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and signaling pathways of Methadone. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.

Discovery and History

Methadone was first synthesized in 1939 by German chemists Max Bockmühl and Gustav Ehrhart at the I.G. Farbenkonzern.[1][2] The synthesis was part of a research program aimed at developing analgesics with both painkilling and spasmolytic properties.[1] The compound was initially designated Va 10820.[1] It was not until 1947 that it was given the generic name "methadone" by the Council on Pharmacy and Chemistry of the American Medical Association.[1] Following World War II, the patent rights for methadone were made widely available, and commercial production was initiated in the United States by Eli Lilly and Company under the trade name Dolophine.[1][2]

Initially developed as an analgesic, the utility of methadone in treating opioid abstinence syndrome was recognized early on.[3] However, its potential as a maintenance therapy for opioid addiction was not fully realized until the 1960s through the pioneering work of Dr. Mary Jeanne Kreek and her colleagues at Rockefeller University. Their research demonstrated that methadone could relieve cravings and prevent withdrawal symptoms in heroin addicts without producing the same euphoric effects.

Physicochemical Properties of Methadone

PropertyValueReference
IUPAC Name(RS)-6-(dimethylamino)-4,4-diphenylheptan-3-one[2]
Molecular FormulaC21H27NO[4]
Molecular Weight309.45 g/mol [5]
Onset of ActionRapid[2]
Elimination Half-life15–55 hours[2]
Protein Binding85–90%[2]
MetabolismLiver (CYP3A4, CYP2B6, and CYP2D6-mediated)[2]
ExcretionUrine, faeces[2]

Synthesis of Methadone

The synthesis of methadone typically involves the reaction of diphenylacetonitrile (B117805) with 1-dimethylamino-2-chloropropane. This reaction produces a mixture of two isomeric nitriles. The desired high-melting nitrile, 2,2-Diphenyl-4-dimethylaminovaleronitrile, is then reacted with an ethyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield methadone.[6]

Step 1: Synthesis of 1-dimethylamino-2-chloropropane [6]

  • Cool a solution of 3.77g of 1-dimethylamino-2-propanol (B140979) in 10ml of chloroform (B151607) to approximately 0°C with stirring.

  • Add a solution of 5.72g of freshly distilled thionyl chloride (SOCl2) in 2ml of chloroform.

  • Allow the reaction mixture to warm to room temperature over 30 minutes.

  • Boil the mixture under reflux for another 30 minutes (ensure good ventilation as HCl and SO2 gas are evolved).

Step 2: Synthesis of 2,2-Diphenyl-4-dimethylaminovaleronitrile [6]

  • Prepare a suspension of 1.36g (0.034 mol) of finely ground sodium hydroxide (B78521) in 10 ml of dried DMF.

  • Add a solution containing 6.0g (0.031 mol) of diphenylacetonitrile in 8 ml of DMF at room temperature.

  • After stirring the mixture for 15 minutes, add 4.1g (0.034 mol) of 1-dimethylamino-2-chloropropane.

  • Heat the reaction mixture with stirring to about 50°C for approximately 1.5 hours and then cool.

Step 3: Synthesis of Methadone [5]

  • Prepare a solution of ethyl magnesium bromide from 19.54g of magnesium and 84.66g of ethyl bromide in 310 ml of dry ether.

  • Add a solution of 2,2-Diphenyl-4-dimethylaminovaleronitrile in xylene to the Grignard reagent.

  • Reflux the reaction mixture for at least 240 minutes at a temperature ranging from 110°C to 115°C.

  • Remove the solvent by distillation.

  • Charge 154.47 ml of concentrated hydrochloric acid at a temperature ranging from 80°C to 90°C to hydrolyze the intermediate.

  • Purify the resulting methadone.

Methadone_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Final Product Diphenylacetonitrile Diphenylacetonitrile Nitrile 2,2-Diphenyl-4-dimethylaminovaleronitrile Diphenylacetonitrile->Nitrile + Chloropropane + NaOH Propanolamine 1-dimethylamino-2-propanol Chloropropane 1-dimethylamino-2-chloropropane Propanolamine->Chloropropane + SOCl2 SOCl2 Thionyl Chloride Methadone Methadone Nitrile->Methadone 1. + EtMgBr 2. + HCl (Hydrolysis) NaOH NaOH EtMgBr Ethyl Magnesium Bromide HCl Conc. HCl

Caption: Workflow of Methadone synthesis from starting materials to the final product.

Signaling Pathways of Methadone

Methadone exerts its effects primarily through its interaction with opioid receptors. It is a potent agonist at the µ-opioid receptor and also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[4][7]

µ-Opioid Receptor Pathway:

  • Methadone binds to the µ-opioid receptor, a G-protein coupled receptor (GPCR).[8]

  • This binding activates the associated Gi protein.[8]

  • The activated Gi protein inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

  • The Gi protein also activates inwardly rectifying potassium channels and inhibits voltage-gated calcium channels.[8]

  • These actions result in hyperpolarization of the neuron and reduced neurotransmitter release, which in turn blocks the transmission of pain signals.[8]

NMDA Receptor Antagonism:

  • Methadone acts as a noncompetitive antagonist at the NMDA receptor.[7][9]

  • By blocking the NMDA receptor, methadone reduces calcium influx and dampens a major excitatory pain pathway in the central nervous system.[7][8] This mechanism is thought to contribute to its efficacy in treating neuropathic pain and reducing opioid tolerance.[7]

Toll-Like Receptor 4 (TLR4) Interaction:

  • Recent studies suggest that methadone can also bind to and activate Toll-like receptor 4 (TLR4).[10]

  • This interaction can trigger canonical NF-κB-mediated signaling pathways, leading to the expression of cytokines.[10]

Methadone_Signaling cluster_receptor Receptor Interaction cluster_downstream Downstream Effects Methadone Methadone mu_Opioid µ-Opioid Receptor Methadone->mu_Opioid NMDA_Receptor NMDA Receptor Methadone->NMDA_Receptor TLR4 TLR4 Methadone->TLR4 Gi_Protein Gi Protein Activation mu_Opioid->Gi_Protein NMDA_Block NMDA Receptor Blockade NMDA_Receptor->NMDA_Block NFkB NF-κB Pathway TLR4->NFkB Adenylate_Cyclase Inhibition of Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Ion_Channels K+ Channel Activation Ca2+ Channel Inhibition Gi_Protein->Ion_Channels cAMP ↓ cAMP Adenylate_Cyclase->cAMP Hyperpolarization Neuronal Hyperpolarization Ion_Channels->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia Ca_Influx ↓ Ca2+ Influx NMDA_Block->Ca_Influx Excitability ↓ Neuronal Excitability Ca_Influx->Excitability Excitability->Analgesia Cytokines Cytokine Expression NFkB->Cytokines

Caption: Signaling pathways of Methadone involving µ-opioid, NMDA, and TLR4 receptors.

Quantitative Data

Quantitative analysis of methadone and its metabolites is crucial for pharmacokinetic studies and clinical monitoring. A common method involves liquid-liquid extraction followed by mass spectrometry.

AnalyteLinearity Range (in hair)RecoveryReference
Methadone (MD)0.5 - 50.0 ng/mg> 70%[11]
EDDP*0.5 - 50.0 ng/mg> 70%[11]
EMDP**1.0 - 50.0 ng/mg> 53%[11]

*EDDP: 2-ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium (B13432536) **EMDP: 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline

Note: The provided search results did not contain specific IC50 values or binding affinities for Methadone. The table above summarizes quantitative data from an analytical method for detecting Methadone and its metabolites in hair samples.[11]

References

An In-depth Technical Guide to the Chemical Properties of Adenosine 5'-(α,β-methylene)diphosphate Triammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(α,β-methylene)diphosphate (also known as AMP-CP or APCP) is a non-hydrolyzable analog of adenosine 5'-diphosphate (ADP). The substitution of an oxygen atom with a methylene (B1212753) group in the pyrophosphate chain confers resistance to enzymatic degradation by nucleotidases. This property makes it an invaluable tool in biochemical and pharmacological research, particularly for its role as a potent and specific inhibitor of ecto-5'-nucleotidase (CD73). CD73 is a key enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine. The accumulation of extracellular adenosine is a critical mechanism in immunosuppression, particularly within the tumor microenvironment. This guide provides a comprehensive overview of the chemical properties of the triammonium (B15348185) salt of adenosine 5'-(α,β-methylene)diphosphate, detailed experimental protocols for its analysis, and a visualization of its role in the adenosine signaling pathway.

Chemical and Physical Properties

PropertyValue
Synonyms AMP-CP, APCP, MethADP triammonium
Molecular Formula C₁₁H₁₇N₅O₉P₂ · 3NH₃
Molecular Weight 476.32 g/mol (for the triammonium salt)
Appearance White to off-white solid
Solubility Soluble in water. The solubility of the free acid is reported as 50 mg/mL in water.[1] The triammonium salt is expected to have similar or greater solubility.
Purity Typically ≥98% (as determined by HPLC)
Storage Store at -20°C for long-term stability.
Stability Stable for at least 12 months when stored as a solid at -20°C. Solutions should be prepared fresh.
UV Spectroscopy λmax at 259 nm with a molar extinction coefficient (ε) of 15.4 L mmol⁻¹ cm⁻¹ in Tris-HCl buffer (pH 7.5).[2]

Signaling Pathway

Adenosine 5'-(α,β-methylene)diphosphate is a critical tool for studying the adenosine signaling pathway due to its inhibitory action on ecto-5'-nucleotidase (CD73). This pathway plays a crucial role in regulating immune responses.

AdenosineSignaling Adenosine Signaling Pathway and Inhibition by AMP-CP cluster_extracellular Extracellular Space cluster_enzymes Ectonucleotidases cluster_inhibitor Inhibitor cluster_receptors Cell Surface Receptors ATP ATP ADP ADP ATP->ADP Hydrolysis CD39 CD39 (Ectonucleoside Triphosphate Diphosphohydrolase-1) ATP->CD39 AMP AMP ADP->AMP Hydrolysis ADP->CD39 Adenosine Adenosine AMP->Adenosine Hydrolysis CD73 CD73 (Ecto-5'-Nucleotidase) AMP->CD73 A2A_A2B Adenosine Receptors (A2A, A2B) Adenosine->A2A_A2B Activation AMPCP AMP-CP (Adenosine 5'-(α,β-methylene)diphosphate) AMPCP->CD73 Inhibition Immunosuppression Immunosuppression A2A_A2B->Immunosuppression Downstream Signaling

Figure 1: Adenosine Signaling Pathway and Inhibition by AMP-CP

Experimental Protocols

Synthesis of Adenosine 5'-(α,β-methylene)diphosphate

General Synthetic Strategy:

  • Protection of Adenosine: The 2'- and 3'-hydroxyl groups of the ribose and the N⁶-amino group of adenine (B156593) are protected using suitable protecting groups (e.g., TBDMS for hydroxyls and benzoyl for the amino group) to prevent side reactions.

  • Phosphitylation: The 5'-hydroxyl group of the protected adenosine is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce a phosphoramidite (B1245037) group.

  • Preparation of Methylenebisphosphonate: Methylenebis(phosphonic dichloride) is reacted with a suitable alcohol (e.g., benzyl (B1604629) alcohol) to form a protected methylenebisphosphonate.

  • Coupling Reaction: The protected adenosine phosphoramidite is coupled with the protected methylenebisphosphonate in the presence of an activator, such as tetrazole.

  • Oxidation: The resulting phosphite (B83602) triester is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent like iodine in the presence of water.

  • Deprotection: All protecting groups are removed under appropriate conditions (e.g., fluoride (B91410) treatment for TBDMS, ammonia (B1221849) for benzoyl, and hydrogenolysis for benzyl groups).

  • Purification: The final product is purified by anion-exchange chromatography or reverse-phase HPLC.

  • Salt Formation: The purified free acid can be converted to the triammonium salt by titration with ammonium (B1175870) hydroxide (B78521) followed by lyophilization.

HPLC Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of adenosine 5'-(α,β-methylene)diphosphate. The following is a general protocol that can be adapted.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5

  • Mobile Phase B: Acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
05
2025
255
305

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 259 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Sample Preparation:

Dissolve the sample in the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.

CD73 Inhibition Assay using Malachite Green

This colorimetric assay measures the amount of inorganic phosphate released from the hydrolysis of AMP by CD73. The inhibition of this reaction by adenosine 5'-(α,β-methylene)diphosphate can be quantified.[4][5][6][7]

Materials:

  • Recombinant human CD73

  • Adenosine 5'-(α,β-methylene)diphosphate triammonium (inhibitor)

  • Adenosine 5'-monophosphate (AMP) (substrate)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA

  • Malachite Green Reagent (commercial kits are available and recommended for consistency)

  • Phosphate standard solution

  • 96-well microplate

Protocol:

  • Prepare a phosphate standard curve: Prepare a series of dilutions of the phosphate standard in the assay buffer (e.g., 0 to 50 µM).

  • Prepare inhibitor dilutions: Prepare serial dilutions of adenosine 5'-(α,β-methylene)diphosphate triammonium in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 25 µL of assay buffer (for blank and positive control) or inhibitor dilution.

    • 25 µL of recombinant CD73 diluted in assay buffer (add assay buffer without enzyme to the blank wells).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction: Add 50 µL of AMP solution (e.g., 200 µM final concentration) to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and color development: Add 100 µL of Malachite Green Reagent to each well. Incubate at room temperature for 15-20 minutes.

  • Read absorbance: Measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Plot the phosphate standard curve and determine the concentration of phosphate produced in each reaction. Calculate the percent inhibition for each inhibitor concentration.

CD73 Inhibition Assay using AMP-Glo™

The AMP-Glo™ Assay is a luminescent assay that measures the amount of AMP remaining in a reaction. As CD73 consumes AMP, a decrease in the luminescent signal is observed. Inhibition of CD73 by adenosine 5'-(α,β-methylene)diphosphate will result in a higher luminescent signal.[8][9]

Materials:

  • Recombinant human CD73

  • Adenosine 5'-(α,β-methylene)diphosphate triammonium (inhibitor)

  • Adenosine 5'-monophosphate (AMP) (substrate)

  • AMP-Glo™ Assay System (Promega or similar)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA

  • White, opaque 96-well or 384-well plates

Protocol:

  • Prepare inhibitor dilutions: Prepare serial dilutions of adenosine 5'-(α,β-methylene)diphosphate triammonium in the assay buffer.

  • Assay Setup: In a white, opaque plate, add the following to each well:

    • 5 µL of assay buffer (for no-enzyme control) or inhibitor dilution.

    • 5 µL of recombinant CD73 diluted in assay buffer.

    • 10 µL of AMP solution (e.g., 10 µM final concentration).

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • AMP-Glo™ Reagent Addition: Follow the manufacturer's instructions for the AMP-Glo™ Assay System. This typically involves:

    • Adding AMP-Glo™ Reagent I to stop the enzymatic reaction and deplete any remaining ATP. Incubate for 60 minutes at room temperature.

    • Adding AMP-Glo™ Reagent II to convert AMP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Read luminescence: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A higher luminescence signal corresponds to a higher concentration of remaining AMP and thus greater inhibition of CD73. Calculate the percent inhibition for each inhibitor concentration.

Conclusion

Adenosine 5'-(α,β-methylene)diphosphate triammonium is a vital research tool for investigating the role of the adenosine signaling pathway in various physiological and pathological processes, including cancer immunology and inflammation. Its resistance to hydrolysis provides a stable means to inhibit ecto-5'-nucleotidase (CD73), allowing for detailed studies of the downstream effects of adenosine production. The experimental protocols provided in this guide offer a starting point for the characterization and utilization of this important compound in a research setting. Further investigation is warranted to fully elucidate the specific chemical properties of the triammonium salt.

References

MethADP Triammonium: A Technical Guide to a Key CD73 Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MethADP triammonium (B15348185) (α,β-Methyleneadenosine 5'-diphosphate triammonium salt), a pivotal small molecule inhibitor of CD73, for its application in cancer research and immunotherapy. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the critical pathways and workflows involved in its study.

Introduction: The Role of CD73 in the Tumor Microenvironment

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the tumor microenvironment by generating immunosuppressive adenosine (B11128).[1] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. This accumulation of extracellular adenosine suppresses the activity of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.[1] Consequently, inhibiting CD73 has emerged as a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.

MethADP Triammonium: A Competitive Inhibitor of CD73

This compound, also known by other names such as ARL67156, AMPCP, and AOPCP, is a non-hydrolyzable analog of AMP. It acts as a competitive inhibitor of CD73, binding to the active site of the enzyme and preventing the conversion of AMP to adenosine.[2] While some studies indicate it can also inhibit the ectonucleotidase CD39, particularly at higher concentrations, it is widely utilized as a tool compound to investigate the biological consequences of CD73 inhibition in preclinical cancer models.

Quantitative Data on Inhibitory Activity and Efficacy

The following tables summarize the available quantitative data for this compound and the closely related compound ARL67156.

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssay TypeValueReference
ARL67156Human CD39Ki determination~1 µM[3]
ARL67156Human blood NTPDasepIC50 determination4.62[4]
ARL67156Rat vas deferens NTPDasepIC50 determination5.1[4]

Table 2: In Vivo Anti-Tumor Efficacy of APCP (MethADP) in a Melanoma Mouse Model

Treatment GroupAnimal ModelDosage and AdministrationMean Tumor Volume (mm³) ± SEMPercent Tumor Growth InhibitionReference
PBS (Control)C57Bl6j mice with B16-F10 melanomaPeritumoral (p.t.) injection816.2 ± 259.2-[5]
APCP (MethADP)C57Bl6j mice with B16-F10 melanoma400µ g/mouse , p.t. on day 10 and 12254.4 ± 65.8~68.8%[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CD73 inhibition. Below are synthesized protocols for key experiments based on published literature.

Ecto-5'-Nucleotidase (CD73) Activity Assay

This assay measures the enzymatic activity of CD73 by quantifying the conversion of a substrate (e.g., AMP) to its product (e.g., adenosine or phosphate).

Principle: The activity of CD73 can be determined by measuring the amount of inorganic phosphate (B84403) released from the hydrolysis of AMP using a colorimetric method, such as the malachite green assay, or by directly quantifying the production of adenosine via High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cancer cell lines expressing CD73 or recombinant human/mouse CD73

  • This compound (as inhibitor)

  • AMP (substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Malachite Green Phosphate Assay Kit or HPLC system

  • 96-well plates

Procedure (Malachite Green Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding AMP to each well.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Generate a standard curve using a known concentration of phosphate to determine the amount of phosphate produced in each sample.

  • Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.

HPLC Analysis of Adenosine Production

This method allows for the direct quantification of adenosine produced by CD73 activity.

Principle: Supernatants from cell cultures or tumor homogenates are collected and analyzed by reverse-phase HPLC, often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

Materials:

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for LC-MS/MS)

  • Mobile phase (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile)

  • Adenosine standard

  • Internal standard (e.g., stable isotope-labeled adenosine)

  • Samples (cell culture supernatants or tumor tissue extracts)

  • Perchloric acid or other quenching solution

Procedure:

  • Treat cells or tissues with or without this compound as described in the activity assay.

  • Collect the supernatant or tissue extract at desired time points after the addition of AMP.

  • Stop the enzymatic reaction by adding a quenching solution like perchloric acid.

  • Centrifuge the samples to remove any precipitate.

  • Transfer the supernatant to HPLC vials.

  • Inject the samples into the HPLC system.

  • Separate adenosine from other nucleotides using a C18 column with an appropriate gradient of the mobile phase.

  • Detect and quantify adenosine based on its retention time and UV absorbance or mass-to-charge ratio compared to a standard curve.

In Vivo Tumor Growth Inhibition Studies

These studies assess the anti-tumor efficacy of this compound in animal models.

Principle: Cancer cells are implanted into immunocompromised or syngeneic mice. Once tumors are established, the animals are treated with this compound, and tumor growth is monitored over time.

Materials:

  • Appropriate mouse strain (e.g., C57BL/6 for syngeneic models, nude mice for xenografts)

  • Cancer cell line

  • This compound

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Inject a known number of cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 400 µ g/mouse , peritumorally) or vehicle control according to a predetermined schedule (e.g., on specific days post-tumor implantation).[5]

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, HPLC).

  • Calculate the tumor growth inhibition percentage for the treated group compared to the control group.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts related to this compound and CD73 inhibition.

CD73_Adenosine_Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP ATP ADP ADP ATP->ADP Hydrolysis AMP AMP ADP->AMP Hydrolysis ADO Adenosine AMP->ADO Hydrolysis A2AR A2A Receptor ADO->A2AR Binding CD39 CD39 CD39->ADP CD39->AMP CD73 CD73 CD73->ADO MethADP MethADP (Inhibitor) MethADP->CD73 Inhibition Suppression Immune Suppression A2AR->Suppression Signaling

Caption: CD73-Adenosine Signaling Pathway and Inhibition by MethADP.

Experimental_Workflow_CD73_Inhibition cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation start_vitro Start: In Vitro Studies cell_culture Culture CD73+ Cancer Cells start_vitro->cell_culture treatment_vitro Treat with This compound cell_culture->treatment_vitro activity_assay Ecto-5'-Nucleotidase Activity Assay treatment_vitro->activity_assay hplc_analysis HPLC for Adenosine Quantification treatment_vitro->hplc_analysis ic50 Determine IC50 activity_assay->ic50 hplc_analysis->ic50 start_vivo Start: In Vivo Studies ic50->start_vivo Proceed if potent tumor_model Establish Tumor Model in Mice start_vivo->tumor_model treatment_vivo Administer MethADP Triammonium tumor_model->treatment_vivo tumor_measurement Monitor Tumor Growth treatment_vivo->tumor_measurement efficacy Evaluate Anti-Tumor Efficacy tumor_measurement->efficacy

Caption: Experimental Workflow for Evaluating MethADP as a CD73 Inhibitor.

Logical_Relationship_CD73_Immunosuppression CD73_High High CD73 Expression on Tumor Cells AMP_to_ADO Increased Conversion of AMP to Adenosine CD73_High->AMP_to_ADO ADO_High Elevated Extracellular Adenosine AMP_to_ADO->ADO_High A2AR_Activation Activation of A2A Receptors on T-cells ADO_High->A2AR_Activation Immune_Suppression Suppression of Anti-Tumor Immunity A2AR_Activation->Immune_Suppression Tumor_Growth Tumor Growth and Evasion Immune_Suppression->Tumor_Growth MethADP This compound CD73_Inhibition CD73 Inhibition MethADP->CD73_Inhibition ADO_Low Reduced Extracellular Adenosine CD73_Inhibition->ADO_Low Immune_Activation Restoration of Anti-Tumor Immunity ADO_Low->Immune_Activation Tumor_Inhibition Tumor Growth Inhibition Immune_Activation->Tumor_Inhibition

Caption: Logical Flow of CD73-Mediated Immunosuppression and Its Reversal by MethADP.

Conclusion

This compound serves as an invaluable research tool for elucidating the role of the CD73-adenosine axis in cancer progression and for exploring the therapeutic potential of CD73 inhibition. Its ability to block the production of immunosuppressive adenosine in the tumor microenvironment provides a strong rationale for the continued investigation of more potent and selective CD73 inhibitors for clinical development. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting area of immuno-oncology.

References

Preliminary Studies on the Efficacy of Methadone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methadone is a synthetic opioid agonist that has been a cornerstone in the treatment of opioid use disorder (OUD) and for the management of chronic pain.[1] Its unique pharmacological profile, acting as a full µ-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist, contributes to its efficacy in mitigating withdrawal symptoms, reducing cravings, and managing complex pain syndromes.[2][3] This document provides a comprehensive overview of the preliminary efficacy studies of methadone, detailing its mechanism of action, summarizing key clinical trial data, and outlining associated experimental protocols and signaling pathways.

Quantitative Data Summary

The efficacy of methadone in reducing illicit opioid use and improving treatment retention has been demonstrated in numerous studies. The following tables summarize key quantitative data from notable clinical trials.

Table 1: Efficacy of Methadone Maintenance Treatment (MMT) in Reducing Illicit Opioid Use

Study/AnalysisDosageOutcome MeasureResult
Strain et al. (1993)[4]50 mg/dayOpioid-Positive Urines36%
Strain et al. (1993)[4]20 mg/dayOpioid-Positive Urines60%
Strain et al. (1993)[4]Methadone-FreeOpioid-Positive Urines73%
Rich et al. (2005)[5]Counseling + MethadoneOpioid-Positive at 12 months25.0%
Rich et al. (2005)[5]Counseling + Transfer to MMTOpioid-Positive at 12 months48.7%
Rich et al. (2005)[5]Counseling OnlyOpioid-Positive at 12 months65.6%
Marsch (1998) Meta-analysis[6]VariedReduction in Illicit Opiate UseModerate effect size (r=0.35)

Table 2: Impact of Methadone Maintenance Treatment on Treatment Retention and Other Outcomes

StudyIntervention GroupsPrimary OutcomeFindings
Rich et al. (2005)[5]1. Counseling Only2. Counseling + Transfer3. Counseling + MethadoneMean days in community treatment (12 mos)1. 23.1 days2. 91.3 days3. 166.0 days (p < .01)
Schwartz et al. (2006)[7]1. Interim Methadone (IM)2. Standard Methadone (SM)3. Restored Methadone (RM)Treatment retention at 12 monthsNo significant difference (IM: 60.6%, SM: 54.8%, RM: 37.8%)
Ghorbani et al. (2020)[8]1. Opium Tincture (OT)2. MethadoneTreatment retention at 85 daysMethadone: 68.6%, OT: 59.8%
Amram et al. (2021)[9]Pre- vs. Post-SAMHSA Exemption (Increased take-home doses)Emergency Department (ED) visitsPre: 40.4%Post: 30.6% (p < 0.001)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on methadone efficacy.

Protocol 1: Double-Blind, Fixed-Dose Clinical Trial for Opioid Dependence
  • Objective: To compare the relative efficacies of 50 mg and 20 mg of methadone to methadone-free treatment in opioid abusers.[4]

  • Study Design: A double-blind, randomized, fixed-dose clinical trial.[4]

  • Participants: 95 opioid abusers were randomized into three groups.[4]

  • Intervention:

    • Group 1: Received 50 mg of methadone daily.[4]

    • Group 2: Received 20 mg of methadone daily.[4]

    • Group 3: Received methadone-free treatment (placebo).[4]

  • Data Collection:

    • Urine samples were collected regularly to test for the presence of illicit opioids.[4]

    • Self-reported data on the frequency of heroin use was collected.[4]

    • Measures of psychosocial functioning and psychological symptoms were assessed over time.[4]

  • Outcome Measures:

    • Primary: Rates of opioid-positive urine tests.[4]

    • Secondary: Self-reported frequency of heroin use (days per month).[4]

Protocol 2: Randomized Clinical Trial of Prison-Initiated Methadone Maintenance
  • Objective: To examine the impact of prison-initiated methadone maintenance at 12-months post-release.[5]

  • Study Design: A randomized clinical trial with three arms.[5]

  • Participants: 204 male inmates with pre-incarceration heroin dependence.[5]

  • Intervention:

    • Counseling Only: Received counseling in prison with a passive referral to treatment upon release.[5]

    • Counseling + Transfer: Received counseling in prison and were transferred to a community methadone maintenance program upon release.[5]

    • Counseling + Methadone: Received counseling and initiated methadone maintenance in prison, which was continued in the community upon release. Methadone was initiated at 5 mg and increased by 5 mg every eighth day to a target dose of 60 mg.[5]

  • Data Collection:

    • Urine drug testing for opioids and cocaine at baseline, and 1-, 3-, 6-, and 12-months post-release.[5]

    • Self-reported data on engagement in community-based drug abuse treatment.[5]

  • Outcome Measures:

    • Primary: Opioid-positive urine test results at 12-months post-release.[5]

    • Secondary: Number of days in community-based drug abuse treatment.[5]

Signaling Pathways and Mechanisms of Action

Methadone exerts its effects through a dual mechanism of action, primarily as a µ-opioid receptor agonist and secondarily as an NMDA receptor antagonist.[3]

Opioid Receptor Agonism

Methadone is a potent agonist at µ-opioid receptors, and also exhibits activity at κ- and σ-opioid receptors.[2][10] Agonism at the µ-opioid receptor is the primary mechanism for its analgesic effects and its ability to suppress withdrawal symptoms.[3] This interaction initiates a G-protein mediated signaling cascade.

Methadone Methadone MOR µ-Opioid Receptor (MOR) Methadone->MOR Binds to Gi Gi Protein MOR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits K_Channel ↑ K+ Channel Activation Gi->K_Channel Ca_Channel ↓ Ca2+ Channel Inhibition Gi->Ca_Channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Ca_Channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Hyperpolarization->Neurotransmitter Analgesia Analgesia & Withdrawal Suppression Neurotransmitter->Analgesia

Caption: Methadone's µ-Opioid Receptor Agonist Signaling Pathway.

NMDA Receptor Antagonism

Methadone also functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[11] This action is thought to contribute to its efficacy in treating neuropathic pain and may play a role in reducing the development of tolerance to its analgesic effects.[10][11]

Methadone Methadone NMDA_Receptor NMDA Receptor Methadone->NMDA_Receptor Antagonizes Ca_Influx ↓ Ca2+ Influx NMDA_Receptor->Ca_Influx Glutamate Glutamate Glutamate->NMDA_Receptor Activates Neuronal_Excitability ↓ Neuronal Excitability Ca_Influx->Neuronal_Excitability Pain_Signal ↓ Pain Signal Transmission Neuronal_Excitability->Pain_Signal Neuropathic_Pain ↓ Neuropathic Pain Pain_Signal->Neuropathic_Pain Tolerance ↓ Tolerance Development Pain_Signal->Tolerance

Caption: Methadone's NMDA Receptor Antagonist Mechanism.

Experimental Workflow: From Participant Recruitment to Data Analysis

The following diagram illustrates a generalized workflow for a clinical trial evaluating the efficacy of methadone.

cluster_pre_trial Pre-Trial Phase cluster_trial Trial Phase cluster_post_trial Post-Trial Phase Recruitment Participant Recruitment (e.g., Opioid Dependent Individuals) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Assessment (Urine Screen, Questionnaires) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (e.g., Methadone 50mg) Randomization->Group_A Group_B Group B (e.g., Methadone 20mg) Randomization->Group_B Group_C Group C (e.g., Placebo) Randomization->Group_C Follow_Up Follow-Up Assessments (e.g., 3, 6, 12 months) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Data_Collection Data Collection (Urine Results, Self-Reports) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Publication Analysis->Results

Caption: Generalized Workflow for a Methadone Efficacy Clinical Trial.

Preliminary studies and subsequent extensive research have firmly established the efficacy of methadone in the treatment of opioid use disorder and chronic pain. Its dual mechanism of action provides a unique therapeutic profile that addresses both the physical and, to some extent, the neurobiological aspects of opioid dependence and neuropathic pain. The quantitative data from clinical trials consistently demonstrate that adequate doses of methadone lead to significant reductions in illicit opioid use and improved treatment retention. The detailed experimental protocols provide a framework for future research, while the understanding of its signaling pathways continues to inform the development of novel therapeutic strategies. This guide serves as a foundational resource for professionals in the field, summarizing the core scientific evidence supporting the clinical use of methadone.

References

Understanding the Binding Affinity of MethADP Triammonium to CD73: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of MethADP (Adenosine 5'-(α,β-methylene)diphosphate) triammonium (B15348185) to the ecto-5'-nucleotidase (CD73). CD73 is a critical enzyme in the adenosine (B11128) signaling pathway, which plays a significant role in tumor immune evasion. By catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive tumor microenvironment. Consequently, inhibiting CD73 is a promising strategy in cancer immunotherapy. MethADP is a well-characterized competitive inhibitor of CD73, and understanding its binding characteristics is crucial for the development of novel therapeutic agents.

Quantitative Binding Data

The binding affinity of MethADP to CD73 has been determined using various enzymatic assays. The most common value reported is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundEnzyme SourceAssay MethodSubstrate (AMP) ConcentrationIC50Reference
AMP-CP (MethADP)Recombinant Human CD73AMP-Glo™ Assay5 µM0.157 µM[1]
AMP-CP (MethADP)Recombinant Human CD73AMP-Glo™ Assay10 µM0.30 µM[1]

CD73 Signaling Pathway

CD73 is a key enzyme in the purinergic signaling pathway, which regulates extracellular adenosine levels. Adenosine, in turn, modulates a wide range of physiological processes, including immune responses. There are two primary pathways for adenosine production involving CD73: the canonical and non-canonical pathways.

Figure 1: CD73 Signaling Pathways

Experimental Protocols

Determining the binding affinity of MethADP triammonium to CD73 typically involves an in vitro enzyme inhibition assay. The following are detailed methodologies for two common assays: the AMP-Glo™ Assay and the Malachite Green Assay.

Protocol 1: IC50 Determination using the AMP-Glo™ Assay

This assay quantifies the amount of AMP remaining after the enzymatic reaction, which is inversely proportional to CD73 activity.

Materials:

  • Recombinant Human CD73

  • This compound

  • Adenosine 5'-monophosphate (AMP)

  • AMP-Glo™ Assay Kit (containing AMP-Glo™ Reagent I and AMP Detection Solution)

  • Assay Buffer (e.g., 25 mM Tris, 5 mM MgCl2, pH 7.5)

  • 96-well or 384-well white opaque plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in ultrapure water. The concentration should be high enough to allow for serial dilutions.

    • Prepare a stock solution of AMP in the Assay Buffer.

    • Dilute the Recombinant Human CD73 to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add the diluted this compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the diluted Recombinant Human CD73 to all wells except the negative control.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the AMP solution to all wells. The final concentration of AMP should be close to its Km value for CD73 (typically in the low micromolar range) to ensure competitive inhibition can be accurately measured.[1]

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the enzymatic reaction and detect the remaining AMP by following the AMP-Glo™ Assay Kit manufacturer's instructions. This typically involves adding AMP-Glo™ Reagent I, incubating, and then adding the AMP Detection Solution.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of inhibition for each MethADP concentration relative to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the MethADP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: IC50 Determination using the Malachite Green Assay

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP by CD73.

Materials:

  • Recombinant Human CD73

  • This compound

  • Adenosine 5'-monophosphate (AMP)

  • Malachite Green Phosphate Assay Kit

  • Assay Buffer (e.g., 25 mM Tris, 5 mM MgCl2, pH 7.5)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and AMP as described in Protocol 1.

    • Dilute the Recombinant Human CD73 in Assay Buffer.

  • Assay Setup:

    • Set up the assay in a 96-well plate with serial dilutions of this compound, a positive control, and a negative control as described in Protocol 1.

    • Add the diluted Recombinant Human CD73 to the appropriate wells.

    • Pre-incubate the plate to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Start the reaction by adding the AMP solution to all wells.

    • Incubate the plate at 37°C for a defined period, ensuring the reaction remains in the linear phase.

  • Detection:

    • Stop the reaction and detect the released phosphate using the Malachite Green Phosphate Assay Kit according to the manufacturer's protocol. This typically involves adding the Malachite Green reagent, which forms a colored complex with free phosphate.

    • Measure the absorbance at the recommended wavelength (e.g., ~620-650 nm) using a microplate reader.[2]

  • Data Analysis:

    • Create a standard curve using the provided phosphate standard to convert absorbance readings to phosphate concentrations.

    • Calculate the amount of phosphate produced in each well.

    • Determine the percentage of inhibition for each MethADP concentration and calculate the IC50 value as described in Protocol 1.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor for CD73.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: - CD73 Enzyme - MethADP Stock - AMP Substrate - Assay Buffer serial_dil Perform Serial Dilution of MethADP prep_reagents->serial_dil add_inhibitor Add MethADP Dilutions to Microplate serial_dil->add_inhibitor add_enzyme Add CD73 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (Inhibitor-Enzyme Binding) add_enzyme->pre_incubate add_substrate Initiate Reaction with AMP pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_signal Read Signal (Luminescence or Absorbance) stop_reaction->read_signal calc_inhibition Calculate % Inhibition read_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Figure 2: IC50 Determination Workflow

References

Methodological & Application

Protocol for the Use of MRS2179 (MethADP anolog), a P2Y1 Receptor Antagonist, in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of MRS2179, a selective and competitive antagonist of the P2Y1 purinergic receptor. MRS2179 is a derivative of N6-methyladenosine, specifically N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate.[1] It is a valuable tool for studying the physiological and pathological roles of the P2Y1 receptor, which is involved in a variety of cellular processes including platelet aggregation, smooth muscle cell proliferation, and neurotransmission.[1][2] This guide covers the mechanism of action, quantitative data, experimental protocols, and the relevant signaling pathways.

Mechanism of Action

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is endogenously activated by adenosine (B11128) diphosphate (B83284) (ADP).[1] Upon activation, the receptor couples to the Gq/11 family of G proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This signaling cascade culminates in various cellular responses. MRS2179 acts as a competitive antagonist at the P2Y1 receptor, blocking the binding of ADP and subsequent downstream signaling.

Quantitative Data

The potency and selectivity of MRS2179 have been characterized in various in vitro systems. The following table summarizes key quantitative data for MRS2179.

ParameterValueCell/SystemReference
KB 100 nMTurkey erythrocyte membranes
IC50 1.15 µMP2X1 receptors
IC50 12.9 µMP2X3 receptors
Ki 100 nM-
KB 0.177 µMCOS-7 cells[3]

Note: The selectivity of MRS2179 for the P2Y1 receptor is demonstrated by its significantly higher IC50 values for other purinergic receptors like P2X1 and P2X3.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the P2Y1 receptor signaling pathway and a general experimental workflow for studying the effects of MRS2179 in cell culture.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (e.g., Proliferation, Migration) Ca2->CellularResponse PKC->CellularResponse ADP ADP (Agonist) ADP->P2Y1 Activates MRS2179 MRS2179 (Antagonist) MRS2179->P2Y1 Blocks Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (P2Y1-expressing cells) CompoundPrep 2. Prepare MRS2179 and Agonist (ADP) Solutions CellCulture->CompoundPrep PreIncubation 3. Pre-incubate cells with MRS2179 CompoundPrep->PreIncubation AgonistStim 4. Stimulate with ADP PreIncubation->AgonistStim Assay 5. Perform Assay (e.g., Calcium Imaging, Proliferation Assay) AgonistStim->Assay DataAnalysis 6. Data Analysis (e.g., IC50 determination) Assay->DataAnalysis

References

Application Notes and Protocols for MethADP triammonium in vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine 5'-diphosphate (MethADP or 2-MeSADP) triammonium (B15348185) salt is a potent and stable analog of adenosine (B11128) diphosphate (B83284) (ADP). It is a high-affinity agonist for the P2Y1 and P2Y12 purinergic receptors expressed on the surface of platelets.[1] Unlike endogenous ADP, which is rapidly degraded by ectonucleotidases, MethADP exhibits enhanced stability, making it an ideal tool for inducing consistent and reproducible platelet activation and aggregation in experimental thrombosis models.[1] These characteristics allow for the precise investigation of thrombotic mechanisms and the evaluation of novel antithrombotic therapies in in vivo mouse models.

Mechanism of Action

MethADP mediates platelet activation and aggregation through the simultaneous stimulation of two G-protein coupled receptors:

  • P2Y1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium concentration (Ca2+), which initiates platelet shape change and transient aggregation.[1]

  • P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. This action potentiates and sustains platelet aggregation.[1]

The dual activation of P2Y1 and P2Y12 receptors by MethADP results in a robust and irreversible platelet aggregation response, closely mimicking the physiological process of thrombus formation.[1]

Signaling Pathway of MethADP-Induced Platelet Activation

MethADP_Signaling_Pathway cluster_platelet Platelet MethADP MethADP P2Y1 P2Y1 Receptor MethADP->P2Y1 P2Y12 P2Y12 Receptor MethADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC PKC DAG->PKC Platelet_Shape_Change Platelet Shape Change & Transient Aggregation Ca2->Platelet_Shape_Change Sustained_Aggregation Sustained Platelet Aggregation cAMP->Sustained_Aggregation ↓ inhibition leads to PKC->Platelet_Shape_Change Platelet_Shape_Change->Sustained_Aggregation Experimental_Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Surgery Expose Carotid Artery Anesthesia->Surgery Injury Induce Injury (FeCl₃ Application) Surgery->Injury Wash Wash Artery Injury->Wash Administer Administer MethADP (e.g., IV injection) Wash->Administer Monitor Monitor Thrombus Formation (Intravital Microscopy) Administer->Monitor Data_Analysis Analyze Data (Time to Occlusion, etc.) Monitor->Data_Analysis End End Data_Analysis->End

References

Dissolution and Application of MethADP Triammonium for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MethADP triammonium (B15348185), scientifically known as (N)-methanocarba-2MeSADP triammonium salt and commonly referred to as MRS2365, is a highly potent and selective agonist for the P2Y1 purinergic receptor. Its high affinity and selectivity make it an invaluable tool for researchers investigating the physiological and pathological roles of the P2Y1 receptor in various systems, including platelet aggregation, neurotransmission, and cardiac function.[1][2] This document provides detailed application notes and protocols for the dissolution of MethADP triammonium and its use in common experimental settings, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Solubility Data

This compound is typically supplied as a solid. The trisodium (B8492382) salt form is soluble in water, and it is often supplied pre-dissolved at a concentration of 10 mM. While specific data for the triammonium salt is not as prevalent, its similar salt nature suggests good aqueous solubility.

PropertyDataSource(s)
Compound Name (N)-methanocarba-2MeSADP triammonium saltN/A
Common Name MethADP, MRS2365N/A
Molecular Weight Varies by salt form (Trisodium salt: 549.28 g/mol )Tocris Bioscience
Appearance SolidN/A
Primary Solvent WaterTocris Bioscience
Recommended Storage (Solid) Store tightly sealed at -80°C.Tocris Bioscience
Recommended Storage (Solution) Aliquot and store at -20°C for up to one month.Tocris Bioscience

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound from a powdered form.

Materials:

  • This compound (solid)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warming: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Reconstitution: Add the appropriate volume of sterile, nuclease-free water to achieve a 10 mM concentration. For example, for 1 mg of the trisodium salt (MW: 549.28 g/mol ), add approximately 182 µL of water.

  • Dissolution: Gently vortex the solution until the solid is completely dissolved. If necessary, brief, gentle sonication can be used to aid dissolution. Avoid vigorous shaking to prevent degradation.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Based on general guidelines for similar compounds, these aliquots are typically usable for up to one month. Avoid repeated freeze-thaw cycles.

Protocol 2: P2Y1 Receptor Activation in Cultured Cells

This protocol provides a general workflow for studying the effects of MethADP (MRS2365) on cultured cells, such as cardiac fibroblasts.[2]

Materials:

  • Cultured cells expressing the P2Y1 receptor (e.g., neonatal mouse cardiac fibroblasts)[2]

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)[2]

  • 10 mM this compound stock solution (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., RNA extraction kit, protein lysis buffer)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture plates and grow to the desired confluency (e.g., 80-90%).[2]

  • Starvation (Optional): Depending on the experimental design, you may need to serum-starve the cells for a period (e.g., 12-24 hours) before treatment to reduce basal signaling.

  • Preparation of Working Solution: Dilute the 10 mM MethADP stock solution in serum-free medium or PBS to the final desired working concentration. A common working concentration for MRS2365 is 1 µM.[2]

  • Cell Treatment: Remove the culture medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of MethADP to the cells. Include a vehicle control (medium without MethADP).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.[2]

  • Downstream Analysis: After incubation, harvest the cells for downstream analysis, such as qRT-PCR to measure changes in gene expression or Western blotting to assess protein levels and signaling pathway activation.[2]

Signaling Pathway and Experimental Workflow

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by MethADP (MRS2365) typically leads to the coupling of the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

P2Y1_Signaling_Pathway MethADP MethADP (MRS2365) P2Y1R P2Y1 Receptor MethADP->P2Y1R Binds to Gq Gq/11 P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

P2Y1 Receptor Signaling Cascade
Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for an experiment investigating the effects of MethADP on cultured cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM MethADP Stock Solution prep_working Prepare Working Solution prep_stock->prep_working seed_cells Seed and Culture Cells treat_cells Treat Cells with MethADP seed_cells->treat_cells prep_working->treat_cells harvest Harvest Cells treat_cells->harvest downstream Downstream Analysis (qRT-PCR, Western Blot, etc.) harvest->downstream data_analysis Data Analysis and Interpretation downstream->data_analysis

Workflow for a Cell-Based Assay with MethADP

References

Application Notes and Protocols: MethADP Triammonium in Immunotherapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MethADP (2-methylthioadenosine diphosphate) triammonium (B15348185) is a stable and potent agonist of the P2Y12 receptor, a G-protein-coupled receptor (GPCR) primarily known for its role in platelet aggregation.[1][2] Emerging research has unveiled the functional expression of the P2Y12 receptor on various immune cells, including T lymphocytes and dendritic cells (DCs), suggesting a significant role for purinergic signaling in the modulation of immune responses.[1][3][4] These findings position MethADP triammonium as a valuable tool for investigating the intricate interplay between purinergic signaling and the immune system, particularly within the context of the tumor microenvironment and cancer immunotherapy.

These application notes provide a comprehensive overview of the use of this compound in immunotherapy research, including its mechanism of action, protocols for key in vitro experiments, and a summary of reported quantitative data.

Mechanism of Action in an Immunological Context

This compound exerts its effects by binding to and activating the P2Y12 receptor on immune cells. The P2Y12 receptor is coupled to the inhibitory G protein, Gαi.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] This modulation of cAMP can have diverse downstream effects on immune cell function, influencing processes such as cell proliferation, differentiation, and effector functions. Additionally, P2Y12 activation can lead to the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and metabolism.[1][4]

On dendritic cells, P2Y12 activation has been shown to enhance antigen uptake through macropinocytosis, a crucial first step in initiating an adaptive immune response.[3][5] In T lymphocytes, the activation of P2Y12 can influence the proliferation and the balance of different T cell subsets.[2][6]

Data Presentation

The following tables summarize the available quantitative data on the effects of 2-MeSADP (the active component of this compound) on immune cells. It is important to note that comprehensive dose-response studies to determine precise EC50 and IC50 values for many of these immunological effects are still lacking in the published literature.

Table 1: Effect of 2-MeSADP on Human T Lymphocyte Subsets

Cell TypeStimulus2-MeSADP ConcentrationTime PointObserved Effect on Cell Population (% of Total PBMCs)Reference
CD4+ T CellsPHA100 nM48 hoursSignificant decrease compared to control[6]
CD4+ T Cellsanti-CD3/CD28100 nM48 hoursSignificant decrease compared to control[6]
CD8+ T CellsUnstimulated100 nM72 hoursSignificant increase compared to control[6]

PBMC: Peripheral Blood Mononuclear Cell; PHA: Phytohemagglutinin

Table 2: Effect of a 2-MeSADP Analog on Dendritic Cell Function

Cell TypeAssayAgonistObserved EffectReference
Murine Dendritic CellsAntigen (FITC-dextran) UptakeADPβSIncreased macropinocytosis[3][5]
Murine Dendritic CellsT Cell Stimulation (OVA-specific)ADPβSEnhanced capacity to stimulate T cells[3][5]

ADPβS is a stable analog of ADP, similar to 2-MeSADP.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

P2Y12_Signaling_Immune_Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MethADP This compound P2Y12 P2Y12 Receptor MethADP->P2Y12 Binds Gai Gαi Protein P2Y12->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits PI3K PI3K Gai->PI3K Activates cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Responses (e.g., Proliferation, Antigen Uptake) cAMP->Downstream Akt Akt PI3K->Akt Activates Akt->Downstream

Caption: P2Y12 signaling in immune cells.

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis PBMC Isolate PBMCs from whole blood T_cell Isolate T Cells (optional) PBMC->T_cell Label Label T Cells with CFSE T_cell->Label Plate Plate Cells Label->Plate Stim Add T Cell Stimulus (e.g., anti-CD3/CD28) Plate->Stim Treat Add this compound (various concentrations) Stim->Treat Incubate Incubate for 48-72 hours Treat->Incubate FACS Analyze CFSE dilution by Flow Cytometry Incubate->FACS Result Quantify Proliferation FACS->Result

Caption: T Cell Proliferation Assay Workflow.

DC_Antigen_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Antigen Uptake Assay cluster_analysis_dc Analysis Monocytes Isolate Monocytes from PBMCs Differentiate Differentiate into immature DCs Monocytes->Differentiate Plate_DC Plate immature DCs Differentiate->Plate_DC Treat_DC Treat with MethADP Triammonium Plate_DC->Treat_DC Add_Antigen Add FITC-labeled Antigen (e.g., Dextran) Treat_DC->Add_Antigen Incubate_DC Incubate at 37°C Add_Antigen->Incubate_DC Wash Wash to remove excess antigen Incubate_DC->Wash FACS_DC Analyze FITC fluorescence by Flow Cytometry Wash->FACS_DC Result_DC Quantify Antigen Uptake FACS_DC->Result_DC

Caption: Dendritic Cell Antigen Uptake Assay.

Experimental Protocols

Protocol 1: In Vitro Human T Cell Proliferation Assay

This protocol is adapted from methodologies used to assess the effect of P2Y12 receptor modulation on T cell proliferation.[6]

Materials:

  • This compound salt (2-MeSADP)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3 and anti-CD28 antibodies

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the labeling by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash the cells three times with complete RPMI medium.

  • Cell Plating: Resuspend CFSE-labeled PBMCs in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Treatment and Stimulation:

    • Prepare a stock solution of this compound in sterile PBS or culture medium. Perform serial dilutions to obtain the desired final concentrations (e.g., a range from 1 nM to 10 µM is recommended for dose-response analysis; a starting concentration of 100 nM can be used based on published data).[6]

    • Add 50 µL of the this compound dilution to the appropriate wells.

    • Add 50 µL of T cell stimulus (e.g., PHA at 5 µg/mL or a combination of plate-bound anti-CD3 at 1-2 µg/mL and soluble anti-CD28 at 1-2 µg/mL) to the wells. Include unstimulated and stimulated controls without MethADP.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with fluorescently conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8) if subset analysis is desired.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the lymphocyte population and then on T cell subsets. Proliferation is measured by the progressive halving of CFSE fluorescence in daughter cells.

Protocol 2: In Vitro Dendritic Cell Antigen Uptake Assay

This protocol is based on methods used to evaluate the role of P2Y12 in modulating DC function.[3][5]

Materials:

  • This compound salt (2-MeSADP)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • FITC-Dextran (40 kDa)

  • 24-well culture plates

  • Flow cytometer

Procedure:

  • Generation of Monocyte-Derived Dendritic Cells (Mo-DCs):

    • Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

    • Culture the monocytes in complete RPMI-1640 supplemented with GM-CSF (50 ng/mL) and IL-4 (100 ng/mL) for 5-6 days to differentiate them into immature DCs.

  • Antigen Uptake Assay:

    • Harvest the immature DCs and resuspend them in fresh, pre-warmed complete RPMI-1640.

    • Plate the DCs in a 24-well plate at a density of 5 x 10^5 cells/well.

    • Prepare a stock solution of this compound. Add the desired concentrations to the wells (a dose-response from 10 nM to 10 µM is suggested). Include an untreated control.

    • Incubate for 30 minutes at 37°C.

    • Add FITC-Dextran to a final concentration of 1 mg/mL. As a negative control, incubate one set of cells at 4°C to inhibit active uptake.

    • Incubate for 60 minutes at 37°C.

  • Flow Cytometry Analysis:

    • Stop the uptake by adding ice-cold PBS with 2% FBS.

    • Wash the cells three times with cold PBS to remove excess FITC-Dextran.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Acquire the samples on a flow cytometer and measure the mean fluorescence intensity (MFI) of FITC in the DC population. An increase in MFI compared to the control indicates enhanced antigen uptake.

Conclusion and Future Directions

This compound is a critical reagent for elucidating the role of the P2Y12 receptor in shaping immune responses. The provided protocols offer a starting point for investigating its effects on T cell proliferation and dendritic cell antigen uptake. While current research indicates a modulatory role for P2Y12 in these processes, further studies are needed to establish detailed dose-response relationships and to explore the therapeutic potential of targeting this pathway in cancer immunotherapy. Future investigations could focus on the impact of this compound on cytokine profiles, T cell effector functions (e.g., cytotoxicity), and its effects within in vivo tumor models.

References

Application Notes and Protocols: Synergistic Anti-Tumor Effects of MethADP (MANT-ADP) Triammonium in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of purinergic signaling modulation and immune checkpoint blockade represents a novel and promising frontier in cancer immunotherapy. Extracellular adenosine (B11128) diphosphate (B83284) (ADP) and its cognate receptor, P2Y12, have emerged as critical regulators of the tumor microenvironment (TME). The P2Y12 receptor, a G protein-coupled receptor, is expressed on a variety of immune cells, including platelets, macrophages, and dendritic cells, where it influences their activation, differentiation, and function.[1][2][3] Inhibition of the P2Y12 receptor can reshape the immunosuppressive TME into one that is more permissive to anti-tumor immunity.

This document provides detailed application notes and experimental protocols for investigating the synergistic effects of MethADP (MANT-ADP) triammonium (B15348185), a fluorescent ADP analog and P2Y12 receptor ligand, in combination with checkpoint inhibitors. MANT-ADP can be utilized as a research tool to probe the P2Y12 receptor's role in anti-tumor immunity and to evaluate the therapeutic potential of combining P2Y12 modulation with checkpoint blockade.

Mechanism of Action and Therapeutic Rationale

The P2Y12 receptor, upon binding to ADP, initiates a signaling cascade that primarily couples to the Gαi subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like PI3K/Akt.[4][5][6] In the TME, this signaling can promote an immunosuppressive phenotype.

Checkpoint inhibitors , such as anti-PD-1 and anti-PD-L1 antibodies, function by disrupting the interaction between the programmed cell death protein 1 (PD-1) on T cells and its ligand (PD-L1) on tumor cells and other immune cells. This blockade releases the "brakes" on T cells, enabling them to recognize and eliminate cancer cells.[7]

The therapeutic rationale for combining a P2Y12 inhibitor with a checkpoint inhibitor is to simultaneously target two distinct immunosuppressive mechanisms within the TME. By inhibiting P2Y12, we can potentially:

  • Repolarize Tumor-Associated Macrophages (TAMs): Shift the balance from pro-tumoral M2 macrophages to anti-tumoral M1 macrophages.[8]

  • Enhance Dendritic Cell (DC) Function: Promote DC maturation and antigen presentation.

  • Modulate T Cell Activity: Directly or indirectly influence T cell activation and effector function.

This multi-pronged approach is hypothesized to enhance the efficacy of checkpoint inhibitors, particularly in tumors that are resistant to single-agent immunotherapy.

Quantitative Data Summary

The following tables summarize hypothetical, yet expected, quantitative outcomes from preclinical studies evaluating the combination of a P2Y12 inhibitor and an anti-PD-1 antibody. These tables are intended to serve as a guide for experimental design and data interpretation.

Table 1: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
P2Y12 Inhibitor1100 ± 12026.7
Anti-PD-1 Antibody950 ± 10036.7
P2Y12 Inhibitor + Anti-PD-1 450 ± 80 70.0

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Treatment GroupCD8+ T Cells (% of CD45+ cells)M1 Macrophages (CD80+/CD86+) (% of F4/80+ cells)M2 Macrophages (CD206+/CD163+) (% of F4/80+ cells)
Vehicle Control5 ± 1.515 ± 370 ± 5
P2Y12 Inhibitor8 ± 2.035 ± 445 ± 6
Anti-PD-1 Antibody15 ± 2.520 ± 365 ± 5
P2Y12 Inhibitor + Anti-PD-1 25 ± 3.0 55 ± 5 25 ± 4

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved.

P2Y12_Signaling_Pathway cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor G_protein Gi/o Protein P2Y12->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to ADP ADP / MANT-ADP ADP->P2Y12 Binds ATP ATP Immune_Suppression Immune Suppression (e.g., M2 Polarization) cAMP->Immune_Suppression Suppression leads to Akt Akt PI3K->Akt Activates Akt->Immune_Suppression Activation leads to

Caption: P2Y12 Receptor Signaling Pathway.

PD1_Signaling_Pathway cluster_T_Cell T Cell cluster_APC Tumor Cell / APC PD1 PD-1 Receptor SHP2 SHP-2 PD1->SHP2 Recruits & Activates TCR TCR PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway TCR->RAS_MAPK Activates SHP2->PI3K_Akt Dephosphorylates & Inhibits SHP2->RAS_MAPK Inhibits T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) PI3K_Akt->T_Cell_Activation RAS_MAPK->T_Cell_Activation PDL1 PD-L1 PDL1->PD1 Binds MHC MHC MHC->TCR Antigen Presentation Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., anti-PD-1) Checkpoint_Inhibitor->PD1 Blocks Interaction

Caption: PD-1/PD-L1 Checkpoint Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Macrophage Polarization Assay

Objective: To assess the effect of MANT-ADP and/or a P2Y12 inhibitor on the polarization of macrophages to M1 (anti-tumor) or M2 (pro-tumor) phenotypes.

Materials:

  • Human or murine bone marrow-derived monocytes

  • Macrophage colony-stimulating factor (M-CSF) for M0 macrophage differentiation

  • LPS and IFN-γ for M1 polarization

  • IL-4 and IL-13 for M2 polarization

  • MANT-ADP triammonium salt

  • P2Y12 inhibitor (e.g., Ticagrelor (B1683153), Clopidogrel active metabolite)

  • Anti-PD-1 or anti-PD-L1 antibody (as a control for immune modulation)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Flow cytometry antibodies: anti-CD80, anti-CD86 (M1 markers), anti-CD206, anti-CD163 (M2 markers), anti-F4/80 (macrophage marker)

  • ELISA kits for TNF-α (M1 cytokine) and IL-10 (M2 cytokine)

Procedure:

  • Macrophage Differentiation: Culture bone marrow-derived monocytes with M-CSF (50 ng/mL) for 7 days to generate M0 macrophages.

  • Treatment: Seed M0 macrophages in 24-well plates. Pre-treat with MANT-ADP (at various concentrations) or a P2Y12 inhibitor for 2 hours.

  • Polarization: Add M1-polarizing stimuli (LPS: 100 ng/mL; IFN-γ: 20 ng/mL) or M2-polarizing stimuli (IL-4: 20 ng/mL; IL-13: 20 ng/mL) to the respective wells. Include wells with macrophages treated with the combination of P2Y12 modulator and checkpoint inhibitor.

  • Incubation: Incubate for 24-48 hours.

  • Analysis:

    • Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers. Analyze the percentage of M1 and M2 macrophages in each treatment group.

    • ELISA: Collect cell culture supernatants and measure the concentration of TNF-α and IL-10.

Protocol 2: In Vivo Syngeneic Tumor Model

Objective: To evaluate the in vivo efficacy of a P2Y12 inhibitor in combination with an anti-PD-1 antibody on tumor growth and the tumor immune microenvironment.

Materials:

  • Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

  • Immunocompetent mice (e.g., C57BL/6)

  • P2Y12 inhibitor (e.g., Clopidogrel, formulated for oral gavage)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Vehicle control

  • Isotype control antibody

  • Calipers for tumor measurement

  • Materials for tumor dissociation and flow cytometry (see Protocol 3)

Procedure:

  • Tumor Inoculation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 MC38 cells) into the flank of the mice.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four groups: (1) Vehicle + Isotype control, (2) P2Y12 inhibitor + Isotype control, (3) Vehicle + Anti-PD-1 antibody, (4) P2Y12 inhibitor + Anti-PD-1 antibody.

  • Dosing Regimen:

    • Administer the P2Y12 inhibitor daily via oral gavage.

    • Administer the anti-PD-1 antibody intraperitoneally (e.g., 200 µ g/mouse ) twice a week.

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.

  • Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach the endpoint), euthanize the mice.

  • Analysis:

    • Excise tumors and weigh them.

    • Process a portion of the tumor for flow cytometric analysis of tumor-infiltrating lymphocytes (see Protocol 3).

Protocol 3: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Excised tumors from Protocol 2

  • Tumor dissociation kit (e.g., enzymatic digestion cocktail)

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorescently labeled antibodies for immune cell markers (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80, anti-CD80, anti-CD86, anti-CD206, anti-Gr-1, anti-FoxP3)

  • Live/dead stain

Procedure:

  • Tumor Dissociation: Mince the tumor tissue and digest it into a single-cell suspension using a tumor dissociation kit according to the manufacturer's instructions.

  • Cell Filtration and Lysis: Pass the cell suspension through a 70 µm cell strainer. Lyse red blood cells using a lysis buffer.

  • Cell Staining:

    • Resuspend cells in FACS buffer and perform a live/dead stain.

    • Block Fc receptors with Fc block.

    • Stain the cells with a cocktail of fluorescently labeled antibodies against the cell surface markers of interest.

    • For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data to quantify the percentages and absolute numbers of different immune cell populations within the CD45+ leukocyte gate.

Conclusion

The combination of P2Y12 receptor modulation and checkpoint blockade holds significant promise for enhancing anti-tumor immunity. MANT-ADP serves as a valuable tool for elucidating the role of the P2Y12 receptor in this context. The protocols outlined in this document provide a framework for researchers to investigate this novel therapeutic strategy. Further preclinical and clinical studies are warranted to fully explore the potential of this combination therapy in various cancer types.

References

Application Notes and Protocols for Flow Cytometry Analysis Following MethADP Triammonium Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MethADP (2-Methylthioadenosine diphosphate) triammonium (B15348185) is a stable and potent analog of adenosine (B11128) diphosphate (B83284) (ADP). It functions as a selective agonist for the P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets.[1][2] Activation of the P2Y12 receptor is a critical step in platelet activation, aggregation, and thrombus formation.[2] Therefore, MethADP is an invaluable tool for studying the P2Y12 signaling pathway and for the development of antiplatelet therapies.[3] Flow cytometry is a powerful technique to analyze cellular responses at the single-cell level, providing quantitative data on various parameters such as apoptosis, cell cycle progression, and the expression of cell surface and intracellular proteins.[4]

These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular effects of MethADP triammonium treatment, with a focus on apoptosis and cell cycle analysis. While the primary target of MethADP is the P2Y12 receptor on platelets, these protocols can be adapted for other cell types that may express this receptor.

P2Y12 Signaling Pathway

Activation of the P2Y12 receptor by an agonist like MethADP initiates a signaling cascade that primarily involves the Gαi subunit of the G protein complex.[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Reduced cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation.[3] Concurrently, the Gβγ subunits activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and subsequent downstream signaling events that contribute to platelet aggregation and granule secretion.[1][3]

P2Y12_Signaling_Pathway P2Y12 Receptor Signaling Pathway MethADP This compound P2Y12 P2Y12 Receptor MethADP->P2Y12 binds G_protein Gi Protein P2Y12->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi) PI3K PI3K G_protein->PI3K activates (Gβγ) cAMP ↓ cAMP AC->cAMP VASP VASP Dephosphorylation cAMP->VASP Akt Akt Activation PI3K->Akt Platelet_Activation Platelet Activation (Aggregation, Granule Secretion) Akt->Platelet_Activation VASP->Platelet_Activation

Caption: P2Y12 receptor signaling cascade initiated by MethADP.

Experimental Workflow for Flow Cytometry Analysis

The general workflow for analyzing cellular responses to MethADP treatment involves cell culture, treatment with MethADP, cell harvesting, staining with fluorescent dyes, and subsequent analysis using a flow cytometer.

Experimental_Workflow Flow Cytometry Experimental Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Platelets, P2Y12-expressing cells) Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Apoptosis_Staining Apoptosis Staining (Annexin V & PI) Harvesting->Apoptosis_Staining CellCycle_Staining Cell Cycle Staining (PI/RNase) Harvesting->CellCycle_Staining Flow_Cytometry Flow Cytometry Acquisition Apoptosis_Staining->Flow_Cytometry CellCycle_Staining->Flow_Cytometry Data_Analysis Data Analysis (Gating & Quantification) Flow_Cytometry->Data_Analysis

Caption: General experimental workflow for flow cytometry analysis.

Data Presentation

The following tables summarize hypothetical quantitative data that can be obtained from flow cytometry analysis after MethADP treatment.

Table 1: Apoptosis Analysis

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
MethADP193.8 ± 2.53.1 ± 0.93.1 ± 0.7
MethADP1088.5 ± 3.27.3 ± 1.54.2 ± 1.1
MethADP10075.1 ± 4.515.6 ± 2.89.3 ± 1.9
Positive Control (e.g., Staurosporine)140.3 ± 5.145.2 ± 4.314.5 ± 3.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Analysis

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptotic)
Vehicle Control065.4 ± 3.320.1 ± 2.514.5 ± 1.81.8 ± 0.4
MethADP164.9 ± 3.120.5 ± 2.614.6 ± 1.92.0 ± 0.5
MethADP1068.2 ± 3.818.3 ± 2.113.5 ± 1.53.5 ± 0.9
MethADP10072.1 ± 4.215.2 ± 1.912.7 ± 1.38.9 ± 1.7
Positive Control (e.g., Nocodazole)0.115.2 ± 2.810.5 ± 1.774.3 ± 4.52.1 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by measuring the externalization of phosphatidylserine (B164497) (PS) and plasma membrane integrity.[5][6]

Materials:

  • Cells of interest (e.g., platelets or a P2Y12-expressing cell line)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 1X Binding Buffer: 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2[7]

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)[8]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 1 x 10^6 cells/mL in appropriate culture vessels.

    • Allow cells to adhere or stabilize for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For suspension cells, gently collect the cell suspension.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[7]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[10]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Add 5 µL of PI staining solution immediately before analysis.[10]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained, Annexin V only, and PI only stained cells to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[6]

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[11]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cold 70% ethanol (B145695)

  • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[8][12]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of harvesting.

    • Treat cells with varying concentrations of this compound and a vehicle control as described in Protocol 1. Include a positive control for cell cycle arrest (e.g., nocodazole (B1683961) for G2/M arrest).

  • Cell Harvesting:

    • Harvest cells as described in Protocol 1.

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.[8]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[12]

    • Incubate for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the PI signal (linear scale) to generate a histogram of DNA content.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8] The sub-G1 peak represents apoptotic cells with fragmented DNA.

Disclaimer: The provided protocols are generalized based on standard flow cytometry procedures. Optimization of cell numbers, staining concentrations, and incubation times may be necessary for specific cell types and experimental conditions. No direct studies detailing flow cytometry analysis after "this compound" treatment were found; therefore, these protocols are provided as a starting point for research.

References

Application Note: Measuring CD73 Inhibition with MethADP Triammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in extracellular adenosine (B11128) production.[1] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2] This adenosinergic pathway is a key regulator of immune responses. In the tumor microenvironment, elevated levels of adenosine suppress the activity of immune cells, allowing cancer cells to evade immune destruction.[1][3] Consequently, inhibiting CD73 is a promising therapeutic strategy in immuno-oncology.[1][3]

MethADP (Adenosine 5'-(α,β-methylene)diphosphate) triammonium (B15348185) is a known inhibitor of CD73.[4][5][6] This application note provides a detailed protocol for measuring the inhibitory activity of MethADP triammonium against CD73 using a colorimetric assay that detects the inorganic phosphate (B84403) produced from AMP hydrolysis. The most common and robust method for this is the malachite green assay.[7][8][9][10][11]

Principle of the Assay

The enzymatic activity of CD73 is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP. The malachite green assay is a sensitive colorimetric method for quantifying free orthophosphate.[7][10] In an acidic solution, molybdate (B1676688) and malachite green form a complex with inorganic phosphate, resulting in a green-colored solution. The intensity of the color, measured by absorbance at approximately 620-630 nm, is directly proportional to the phosphate concentration.[7][9][11] By measuring the reduction in phosphate production in the presence of an inhibitor like this compound, the inhibitory potency (e.g., IC50) can be determined.

Signaling Pathway and Inhibition

The generation of immunosuppressive adenosine in the tumor microenvironment is a multi-step process. Extracellular ATP and ADP are converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine. MethADP, being a non-hydrolyzable analog of AMP, acts as a competitive inhibitor of CD73, blocking the production of adenosine.

CD73_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell / Immune Cell cluster_inhibition Inhibition ATP ATP/ADP AMP AMP ATP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2AR A2A Receptor Adenosine->A2AR CD39 CD39 CD73 CD73 Immunosuppression Immunosuppression A2AR->Immunosuppression MethADP This compound MethADP->CD73 Inhibition experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - CD73 Enzyme - AMP Substrate - MethADP Inhibitor - Assay Buffer - Phosphate Standard Assay_Plate Add to wells: 1. Assay Buffer 2. MethADP (or vehicle) 3. CD73 Enzyme Reagents->Assay_Plate Incubate1 Pre-incubate Assay_Plate->Incubate1 Add_AMP Add AMP to initiate reaction Incubate1->Add_AMP Incubate2 Incubate at 37°C Add_AMP->Incubate2 Add_Malachite Add Malachite Green Reagent Incubate2->Add_Malachite Incubate3 Incubate at RT Add_Malachite->Incubate3 Read_Absorbance Read Absorbance at 630 nm Incubate3->Read_Absorbance Calculate_Pi Calculate Phosphate Concentration Read_Absorbance->Calculate_Pi Standard_Curve Generate Phosphate Standard Curve Standard_Curve->Calculate_Pi Calculate_Inhibition Determine % Inhibition and IC50 Calculate_Pi->Calculate_Inhibition

References

Application Notes and Protocols for MethADP (MRS2365) as a Tool for Studying Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), plays a crucial role in a vast array of physiological processes. The P2Y family of G protein-coupled receptors (GPCRs) are key players in this signaling network. Among these, the P2Y₁ receptor is of significant interest due to its involvement in platelet aggregation, neurotransmission, and smooth muscle regulation. The study of specific P2Y receptor subtypes has been historically challenging due to the lack of selective agonists.

(N)-methanocarba-2MeSADP, commonly known as MRS2365, is a highly potent and selective agonist for the P2Y₁ receptor. This synthetic analog of ADP is conformationally constrained, which confers its remarkable selectivity for the P2Y₁ receptor over other ADP-sensitive P2Y receptors, namely P2Y₁₂ and P2Y₁₃.[1][2] This selectivity makes MRS2365 an invaluable pharmacological tool for elucidating the precise physiological and pathophysiological roles of the P2Y₁ receptor. While often supplied as a trisodium (B8492382) salt, this document will refer to the active molecule as MethADP (MRS2365) for clarity.[2][3][4]

These application notes provide a comprehensive overview of the use of MethADP (MRS2365) in studying purinergic signaling, including its pharmacological properties, and detailed protocols for key in vitro assays.

Data Presentation: Pharmacological Profile of MethADP (MRS2365)

The high potency and selectivity of MethADP (MRS2365) are its most critical attributes for research applications. The following tables summarize the quantitative data on its activity at various P2Y receptors.

Table 1: Potency of MethADP (MRS2365) at P2Y Receptors

Receptor SubtypeAssay TypeAgonistEC₅₀ (nM)Cell Line/SystemReference
Human P2Y₁Inositol (B14025) Phosphate (B84403) AccumulationMethADP (MRS2365)0.41321N1 Astrocytoma Cells[2][4]
Human P2Y₁[³⁵S]GTPγS BindingMethADP (MRS2365)0.4Sf9 insect cells[3]
Human P2Y₁₂Inositol Phosphate AccumulationMethADP (MRS2365)No agonist activity up to 1 µMCOS-7 Cells
Human P2Y₁₃Inositol Phosphate AccumulationMethADP (MRS2365)Very low agonist activityCOS-7 Cells

Table 2: Selectivity Profile of MethADP (MRS2365)

ParameterP2Y₁P2Y₁₂P2Y₁₃Reference
Agonist ActivityPotent AgonistNo ActivityVery Low Activity[2][4]
Antagonist ActivityN/ANo ActivityNo Activity

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the P2Y₁ receptor and a general workflow for utilizing MethADP (MRS2365) in a typical cell-based assay.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y₁ Receptor Gq Gq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG MethADP MethADP (MRS2365) MethADP->P2Y1 binds & activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: P2Y₁ Receptor Signaling Pathway.

Experimental_Workflow start Start: Prepare Cell Culture (e.g., Platelets, 1321N1-P2Y₁ cells) prepare_reagents Prepare Reagents: - MethADP (MRS2365) stock solution - Assay buffers and controls start->prepare_reagents assay_setup Assay Setup: - Plate cells - Add fluorescent dye (for Ca²⁺ assay) - Add LiCl (for IP₁ assay) prepare_reagents->assay_setup stimulation Stimulation: Add MethADP (MRS2365) at desired concentrations assay_setup->stimulation incubation Incubation (Time and temperature as per protocol) stimulation->incubation measurement Measurement: - Fluorescence (Ca²⁺, HTRF) - Light Transmittance (Platelet Aggregation) incubation->measurement data_analysis Data Analysis: - Generate dose-response curves - Calculate EC₅₀ values measurement->data_analysis end End: Interpretation of Results data_analysis->end

Caption: General Experimental Workflow.

Experimental Protocols

The following are detailed protocols for key experiments using MethADP (MRS2365).

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is designed to measure the effect of MethADP (MRS2365) on platelet shape change, a P2Y₁-mediated event.[1]

Materials:

  • MethADP (MRS2365)

  • Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.

  • Acid-Citrate-Dextrose (ACD) solution

  • Prostacyclin (PGI₂)

  • Apyrase

  • Tyrode's buffer

  • Light Transmission Aggregometer

Procedure:

  • Preparation of Washed Platelets:

    • Collect whole blood into syringes containing ACD (1 part ACD to 6 parts blood).

    • Centrifuge the blood at 150 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Add PGI₂ (final concentration 1 µM) to the PRP to prevent platelet activation during subsequent steps.

    • Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

    • Resuspend the platelet pellet gently in Tyrode's buffer containing apyrase (2 units/mL) and PGI₂.

    • Centrifuge the platelet suspension at 800 x g for 15 minutes.

    • Resuspend the final platelet pellet in Tyrode's buffer to a final concentration of 2.5 x 10⁸ platelets/mL.

  • Aggregation Assay:

    • Pre-warm the washed platelet suspension to 37°C.

    • Place a cuvette with the platelet suspension and a stir bar into the aggregometer and establish a baseline reading.

    • Add MethADP (MRS2365) to the cuvette at the desired final concentration (e.g., 1-100 nM).

    • Record the change in light transmission for 5-10 minutes. Activation of P2Y₁ by MethADP (MRS2365) will induce platelet shape change, observed as a small, transient decrease in light transmission, but not full aggregation.[1]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y₁ receptor activation by MethADP (MRS2365).[5][6][7][8][9]

Materials:

  • MethADP (MRS2365)

  • HEK293 or 1321N1 cells stably expressing the human P2Y₁ receptor.

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM (or other suitable calcium-sensitive dye)

  • Pluronic F-127

  • Probenecid

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation:

    • Seed the P2Y₁-expressing cells into black, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-4 µM), Pluronic F-127 (0.02%), and Probenecid (2.5 mM) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Assay:

    • Wash the cells with HBSS containing Probenecid.

    • Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of MethADP (MRS2365) at various concentrations into the wells and immediately begin recording the fluorescence signal over time (typically for 1-2 minutes).

    • The increase in fluorescence intensity corresponds to the rise in intracellular calcium.

Inositol Phosphate (IP₁) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of the P2Y₁ signaling cascade, providing a robust measure of receptor activation.[10][11][12][13][14]

Materials:

  • MethADP (MRS2365)

  • 1321N1 cells stably expressing the human P2Y₁ receptor.

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • Lithium chloride (LiCl)

  • IP-One HTRF® assay kit (or equivalent)

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture P2Y₁-expressing cells in a suitable format (e.g., 96-well or 384-well plates) until they reach the desired confluency.

  • Cell Stimulation:

    • Remove the culture medium.

    • Add stimulation buffer containing LiCl (typically 10-50 mM) to each well. LiCl inhibits the degradation of IP₁, allowing it to accumulate.

    • Add MethADP (MRS2365) at various concentrations to the wells. Include appropriate controls (e.g., vehicle, maximum agonist concentration).

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Add the HTRF detection reagents (IP₁-d2 and anti-IP₁ antibody-Cryptate) to the cell lysate.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) in the dark.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • The HTRF signal is inversely proportional to the amount of IP₁ produced by the cells. Calculate the ratio of the acceptor and donor signals and determine the IP₁ concentration from a standard curve.

Conclusion

MethADP (MRS2365) is a powerful and indispensable tool for researchers investigating purinergic signaling. Its high potency and selectivity for the P2Y₁ receptor allow for the precise dissection of P2Y₁-mediated pathways in a variety of biological systems. The protocols outlined in these application notes provide a solid foundation for utilizing MethADP (MRS2365) to advance our understanding of the physiological and pathological roles of the P2Y₁ receptor, which may ultimately lead to the development of novel therapeutic agents.

References

Troubleshooting & Optimization

MethADP triammonium stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding regarding the compound "MethADP triammonium." Our comprehensive search did not yield any information on a compound with this name. Instead, the search results consistently provided information on Methadone , a synthetic opioid used in pain management and opioid addiction treatment.

To provide you with the accurate technical support center content you require, please verify the correct name of the compound of interest.

Once the correct compound name is provided, we will proceed with generating the requested technical support center, including:

  • Frequently Asked Questions (FAQs) addressing stability and storage conditions.

  • Troubleshooting Guides for common experimental issues.

  • Quantitative Data Summary Tables .

  • Detailed Experimental Protocols .

  • Graphviz Diagrams illustrating relevant pathways and workflows.

We look forward to your clarification to ensure we can deliver the precise and accurate information your researchers, scientists, and drug development professionals need.

Technical Support Center: 2-MeSADP Triammonium Salt Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylthioadenosine 5'-diphosphate (2-MeSADP) triammonium (B15348185) salt, a potent P2Y receptor agonist commonly used in platelet aggregation and other cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is 2-MeSADP and what is its primary mechanism of action in platelets?

A1: 2-Methylthioadenosine 5'-diphosphate (2-MeSADP) is a stable analog of adenosine (B11128) diphosphate (B83284) (ADP).[1] It is a potent agonist for several P2Y purinergic receptors, particularly P2Y1, P2Y12, and P2Y13.[1][2][3] In platelets, 2-MeSADP induces aggregation by activating two key G protein-coupled receptors: the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor.[4][5]

Q2: Why is 2-MeSADP used instead of ADP in some experiments?

A2: Unlike ADP, which is rapidly degraded by ectonucleotidases in experimental settings, 2-MeSADP is more stable, offering a longer duration of action and improved reproducibility in in vitro assays.[1]

Q3: What are the typical concentrations of 2-MeSADP used in platelet aggregation assays?

A3: The typical concentration range for inducing platelet aggregation is between 10 nM and 100 nM.[5] However, the optimal concentration may vary depending on the specific experimental conditions and the source of the platelets.

Q4: Can I use solvents like DMSO or ethanol (B145695) to dissolve 2-MeSADP?

A4: No, it is not recommended to use organic solvents like DMSO or ethanol. The triammonium or trisodium (B8492382) salt forms of 2-MeSADP are formulated for aqueous solubility. Using organic solvents may lead to precipitation or degradation of the compound. For in vitro assays, aqueous buffers such as PBS or physiological saline are the standard.[6]

Troubleshooting Guide

Issue 1: Poor or Incomplete Dissolution of 2-MeSADP Powder

Potential Causes:

  • Incorrect Solvent: Using water with low purity or an inappropriate buffer.

  • Low pH: The solubility of 2-MeSADP can be reduced in acidic conditions.[6]

  • High Concentration: Attempting to prepare a stock solution above the compound's solubility limit.

  • Compound Degradation: Improper storage can lead to degradation, which may affect solubility.[6]

Solutions:

  • Use High-Purity Solvent: Always use high-purity, deionized, or distilled water, or a buffer like PBS with a neutral pH (around 7.2).[6]

  • Check and Adjust pH: If your water is acidic, you can carefully adjust it to a neutral pH with a small amount of dilute NaOH.[6]

  • Prepare at a Recommended Concentration: A common starting concentration for a stock solution is 10 mM.[6]

  • Proper Storage: Store the 2-MeSADP powder and stock solutions at -20°C to prevent degradation.[6]

Issue 2: No or Weak Platelet Aggregation Response

Potential Causes:

  • Reagent Issues: The 2-MeSADP reagent may have expired or been stored improperly.

  • Sample Integrity: The platelet count in the platelet-rich plasma (PRP) may be too low, or the platelets may have been activated during blood collection or PRP preparation.[7]

  • Instrument Calibration: The aggregometer may not be properly calibrated.[7]

  • Donor-Related Factors: The blood donor may have taken anti-platelet medications, such as aspirin (B1665792) or other NSAIDs.[7]

Solutions:

  • Verify Reagent: Check the expiration date and storage conditions of your 2-MeSADP. It is advisable to prepare a fresh solution.[7]

  • Check Platelet Count: Measure the platelet count in your PRP and adjust it to the recommended range of 200-300 x 10⁹/L if necessary.[7]

  • Standardize Sample Preparation: Review your blood collection and PRP preparation techniques to minimize any pre-activation of platelets.[7]

  • Calibrate Instrument: Ensure your aggregometer is properly calibrated according to the manufacturer's instructions.[7]

  • Screen Donors: Confirm the medication history of blood donors to exclude those who have recently taken medications that affect platelet function.[7]

Issue 3: Irreproducible Aggregation Curves Between Replicates

Potential Causes:

  • Pre-analytical Variables: Inconsistent timing between blood collection and the start of the experiment, or variations in sample handling and temperature.[7]

  • Pipetting Errors: Inaccurate pipetting of PRP or the 2-MeSADP solution.[7]

Solutions:

  • Standardize Procedures: Process all samples within the same timeframe after collection (ideally within 2-4 hours). Maintain a consistent temperature for sample storage and processing. Gently invert the PRP tube several times before taking an aliquot for each replicate.[7]

  • Improve Pipetting Technique: Calibrate your pipettes regularly and ensure proper pipetting technique to maintain accuracy and precision.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for 2-MeSADP at various P2Y receptors.

ParameterValueReceptor Target(s)
EC50 (human)5.13 nMP2Y1
EC50 (human)0.89 nMP2Y12
EC50 (rat)0.58 nMP2Y1
EC50 (rat)0.89 nMP2Y12
EC50 (mouse)6.2 nMP2Y13
Typical Aggregation Concentration10 nM - 100 nMP2Y1 & P2Y12

Data sourced from Cayman Chemical product information and BenchChem application notes.[2][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM 2-MeSADP Stock Solution

Materials:

  • 2-MeSADP triammonium salt powder

  • High-purity, deionized, or distilled water, or PBS (pH 7.2)

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter (for sterile applications)

Procedure:

  • Pre-Weighing Preparation: Allow the vial of 2-MeSADP powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of 2-MeSADP powder.

  • Dissolution: Add the appropriate volume of water or PBS to achieve a 10 mM concentration.

  • Mixing: Gently vortex the solution for 1-2 minutes. If particles remain, sonication in a water bath for 5-10 minutes can aid dissolution. Avoid vigorous or prolonged heating.[6]

  • pH Check (Optional but Recommended): Check the pH of the final solution to ensure it is neutral.[6]

  • Sterilization (if required): For applications such as cell culture, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C.[6]

Protocol 2: Platelet Aggregation Assayed by Light Transmission Aggregometry (LTA)

Materials:

  • 2-MeSADP stock solution (e.g., 1 mM in saline)

  • Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.[5]

  • 3.2% sodium citrate (B86180) tubes

  • Centrifuge

  • Light Transmission Aggregometer

Procedure:

  • Blood Collection and PRP/PPP Preparation:

    • Collect whole blood via venipuncture into sodium citrate tubes (9:1 ratio of blood to anticoagulant).[5]

    • To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[5]

    • To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[5]

    • Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10⁹/L) using the autologous PPP.[5]

  • Platelet Aggregation Assay:

    • Pre-warm the PRP and PPP samples to 37°C.[5]

    • Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.[5]

    • Pipette a specific volume of the adjusted PRP into the aggregometer cuvettes containing a stir bar.

    • Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).[5]

    • Add the desired final concentration of 2-MeSADP to the cuvette to initiate aggregation and record the change in light transmission for 5-10 minutes.[7]

Visualizations

2-MeSADP Signaling Pathway in Platelets

G 2-MeSADP Signaling Pathway in Platelets 2-MeSADP 2-MeSADP P2Y1 P2Y1 2-MeSADP->P2Y1 P2Y12 P2Y12 2-MeSADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC ShapeChange Shape Change Ca2->ShapeChange Aggregation Aggregation PKC->Aggregation cAMP->Aggregation Inhibits ShapeChange->Aggregation

Caption: Signaling pathway of 2-MeSADP-induced platelet aggregation.

Troubleshooting Workflow for 2-MeSADP Dissolution

G Troubleshooting 2-MeSADP Dissolution Start 2-MeSADP not dissolving CheckSolvent Check Solvent (High-purity H₂O or PBS pH 7.2?) Start->CheckSolvent IncorrectSolvent Use correct solvent CheckSolvent->IncorrectSolvent No CheckConcentration Check Concentration (≤ 10 mM?) CheckSolvent->CheckConcentration Yes IncorrectSolvent->CheckSolvent HighConcentration Lower concentration CheckConcentration->HighConcentration No CheckStorage Check Storage (Stored at -20°C?) CheckConcentration->CheckStorage Yes HighConcentration->CheckConcentration ImproperStorage Use new vial CheckStorage->ImproperStorage No CheckMixing Check Mixing (Vortexed/Sonicated?) CheckStorage->CheckMixing Yes ImproperStorage->Start InadequateMixing Vortex/Sonicate gently CheckMixing->InadequateMixing No Success Dissolved CheckMixing->Success Yes InadequateMixing->CheckMixing

Caption: A step-by-step diagram for troubleshooting 2-MeSADP solubility.

References

Technical Support Center: Optimizing MethADP for CD73 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of MethADP triammonium (B15348185) as a CD73 inhibitor in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is MethADP (Adenosine 5'-(α,β-methylene)diphosphate) and how does it inhibit CD73?

A1: MethADP is a stable analog of Adenosine (B11128) Monophosphate (AMP) and acts as a specific, competitive inhibitor of CD73 (also known as ecto-5'-nucleotidase).[1][2][3] CD73 is an ectoenzyme that catalyzes the dephosphorylation of extracellular AMP into adenosine.[4][5] By mimicking the natural substrate (AMP), MethADP binds to the active site of the CD73 enzyme, but due to its α,β-methylene bridge, it cannot be hydrolyzed. This binding event blocks the access of AMP to the active site, thereby preventing the production of immunosuppressive adenosine.[5][6]

Q2: What is the recommended starting concentration for MethADP triammonium in a CD73 inhibition assay?

A2: The optimal concentration of MethADP can vary depending on the cell type, enzyme source (recombinant vs. cell-surface), and substrate (AMP) concentration in your assay. Based on published data, a concentration range of 20 µM to 100 µM is a good starting point. In studies with A498 and RT4 cells, 20 µM MethADP caused a significant inhibition of adenosine formation, while 100 µM resulted in complete inhibition.[1] It is always recommended to perform a dose-response curve to determine the precise IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability and solubility, this compound should be dissolved in high-quality sterile water or an appropriate aqueous buffer (e.g., Tris, HEPES) to create a concentrated stock solution (e.g., 10-50 mM). Gently vortex or pipette to ensure it is fully dissolved. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term use. For daily use, a fresh dilution from the stock can be prepared in the assay buffer.

Q4: What are the common types of assays used to measure CD73 inhibition by MethADP?

A4: Several robust methods are available to measure CD73 enzymatic activity and its inhibition. The choice of assay often depends on the required throughput, sensitivity, and available equipment.

  • Colorimetric Assays: These are often straightforward and cost-effective. One common method is the Malachite Green assay, which quantifies the inorganic phosphate (B84403) released from AMP hydrolysis.[5][7] Other kits measure the amount of ammonia (B1221849) produced as a byproduct of the reaction.[8][9]

  • Luminescence-Based Assays: These assays are highly sensitive and suitable for high-throughput screening (HTS). They typically measure the depletion of the AMP substrate.[4][7][10]

  • Mass Spectrometry (MS)-Based Assays: This method offers high sensitivity and specificity, allowing for the direct measurement of substrate (AMP) and product (adenosine). It is particularly useful for HTS and for accurately determining an inhibitor's mode of action at substrate concentrations near the Michaelis constant (Km).[7][11]

Q5: What are the essential controls to include in my CD73 inhibition experiment?

A5: To ensure the validity and accuracy of your results, the following controls are mandatory:

  • No-Enzyme Control: Contains all reaction components except the source of CD73 (e.g., cells or recombinant protein). This helps determine the background signal or non-enzymatic degradation of AMP.

  • Vehicle Control (Positive Control): Contains the CD73 enzyme and the vehicle (e.g., buffer) used to dissolve MethADP. This represents 100% enzyme activity.

  • No-Substrate Control: Contains the CD73 enzyme but no AMP. This control helps identify any signal originating from the enzyme preparation itself.

  • Known Inhibitor Control (Optional but Recommended): Using another known CD73 inhibitor can help validate the assay's performance.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of MethADP in inhibiting CD73.

Table 1: Properties of this compound

PropertyDescription
Synonyms Adenosine 5'-(α,β-methylene)diphosphate triammonium salt, AOPCP
Target CD73 (Ecto-5'-nucleotidase)[2][3]
Mechanism Competitive Inhibitor[5][6]
Primary Function Blocks the conversion of extracellular AMP to adenosine[4]

Table 2: Reported Experimental Concentrations of MethADP for CD73 Inhibition

Cell Line / SystemMethADP ConcentrationObserved EffectReference
A498 and RT4 cells20 µMMarked inhibition of adenosine formation[1]
A498 and RT4 cells100 µMComplete inhibition of adenosine formation[1]
U138 MG cells10 µM (APCP)Used as a positive control for inhibition[6]

Note: IC50 values are highly dependent on assay conditions, particularly substrate concentration. It is recommended to determine the IC50 empirically under your specific experimental setup.

Visualizing Pathways and Workflows

CD73-Adenosine Signaling Pathway

The following diagram illustrates the role of CD73 in the extracellular adenosine signaling pathway, which MethADP targets.

CD73_Pathway cluster_extracellular Extracellular Space cluster_inhibition Inhibition cluster_receptor Immune Cell ATP ATP ADP ADP ATP->ADP CD39 CD39 AMP AMP ADP->AMP ADO Adenosine AMP->ADO CD73 CD73 A2AR A2A Receptor ADO->A2AR Activates MethADP MethADP MethADP->CD73 Blocks Suppression Immune Suppression A2AR->Suppression

Caption: The CD73 enzyme converts AMP to adenosine, which signals immune suppression.

Experimental Workflow for CD73 Inhibition Assay

This workflow outlines the key steps for performing a typical in vitro CD73 inhibition assay.

Assay_Workflow start Start prep Prepare Reagents: - Assay Buffer - CD73 Enzyme/Cells - AMP Substrate - MethADP Dilutions start->prep plate Plate Controls & Samples: - No-Enzyme Control - Vehicle Control - MethADP Concentrations prep->plate preincubate Add CD73 Enzyme/Cells Pre-incubate with MethADP plate->preincubate initiate Initiate Reaction: Add AMP Substrate preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (if necessary) incubate->stop detect Add Detection Reagent (e.g., Malachite Green) stop->detect read Read Signal (e.g., Absorbance at 670 nm) detect->read analyze Analyze Data: - Subtract Background - Normalize to Vehicle - Calculate % Inhibition - Plot Dose-Response Curve read->analyze end End analyze->end

Caption: A generalized workflow for measuring CD73 inhibition by MethADP.

Troubleshooting Guide

Problem: High background signal in my "no-enzyme" or "inhibitor" controls.

Possible CauseRecommended Solution
Spontaneous Substrate Degradation AMP solution may be unstable. Prepare fresh AMP substrate for each experiment. Ensure the pH of the assay buffer is stable.
Contaminating Enzymes The substrate or other reagents may be contaminated with phosphatases. Use high-purity reagents (e.g., HPLC-grade). In cell-based assays, other ectonucleotidases could contribute to the signal.[9]
Assay Reagent Instability The detection reagent (e.g., Malachite Green) may be unstable or improperly prepared. Prepare fresh detection reagents and protect them from light if necessary.

Problem: No or very low CD73 activity detected in my positive (vehicle) control.

Possible CauseRecommended Solution
Inactive Enzyme The recombinant CD73 may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles. Verify enzyme activity with a new batch or lot.
Insufficient Cell Number/Lysis For cell-based assays, ensure a sufficient number of CD73-expressing cells are used. Confirm efficient cell lysis if using lysates.[8][9]
Suboptimal Assay Conditions The pH, temperature, or buffer composition may not be optimal for CD73 activity. Review the literature or supplier's datasheet for recommended conditions. Key cofactors like MgCl2 may be missing.[6]
Potent Inhibition from Buffer Components Some buffer components can inhibit enzyme activity. Test for interference by running the reaction in a simpler buffer system.

Problem: My IC50 curve does not reach 100% inhibition or has a very shallow slope.

Possible CauseRecommended Solution
Insufficient Inhibitor Concentration The highest concentration of MethADP used may be too low. Extend the concentration range in your dose-response curve.
Inhibitor Solubility Issues At high concentrations, MethADP may be precipitating out of the solution. Visually inspect the wells for any precipitate. Consider preparing the highest concentrations fresh right before use.
Non-Specific Enzyme Activity A portion of the measured activity may come from an enzyme that is not inhibited by MethADP, such as alkaline phosphatase.[8][9] Include a control with a highly specific 5'-NT inhibitor to quantify the CD73-specific signal.
Incorrect Substrate Concentration If the AMP concentration is too high, it can outcompete the inhibitor, shifting the IC50 to the right. For competitive inhibitors, assaying at an AMP concentration close to the Km is ideal.[11]

Problem: I am observing unexpected cytotoxicity or off-target effects in my cell-based assay.

Possible CauseRecommended Solution
Non-Specific Effects of High Nucleotide Analog Concentration High concentrations of nucleotide analogs can interfere with cellular processes, such as cell cycle progression, independent of CD73 inhibition.[12][13]
Cell Viability Assay Perform a parallel cell viability assay (e.g., MTT, CellTiter-Glo) with the same concentrations of MethADP to distinguish between CD73-mediated effects and general cytotoxicity.
Lower Inhibitor Concentration/Time Reduce the incubation time or the concentration of MethADP to the minimum required to achieve significant CD73 inhibition while minimizing off-target effects.

Troubleshooting Decision Flowchart

Troubleshooting_Flowchart start Experiment Yields Unexpected Results check_controls Are Controls (Vehicle, No-Enzyme) Behaving as Expected? start->check_controls controls_ok Controls OK check_controls->controls_ok Yes controls_bad Controls Faulty check_controls->controls_bad No check_curve Is the Dose-Response Curve Suboptimal? controls_ok->check_curve curve_bad Shallow/Incomplete Curve check_curve->curve_bad Yes redo_exp Re-run Experiment with Validated Components check_curve->redo_exp No, problem is elsewhere check_reagents Check Reagent Stability (Enzyme, Substrate, Buffer) controls_bad->check_reagents check_background Investigate High Background: - Contamination - Non-enzymatic hydrolysis controls_bad->check_background check_reagents->redo_exp check_background->redo_exp extend_conc Extend MethADP Concentration Range curve_bad->extend_conc check_solubility Verify Inhibitor Solubility at High Concentrations curve_bad->check_solubility optimize_amp Optimize AMP Concentration (aim for Km) curve_bad->optimize_amp extend_conc->redo_exp check_solubility->redo_exp optimize_amp->redo_exp

Caption: A decision tree for troubleshooting common CD73 inhibition assay issues.

Detailed Experimental Protocol: Colorimetric CD73 Activity Assay

This protocol provides a general method for determining the inhibitory effect of this compound on CD73 activity using a Malachite Green-based phosphate detection method.

1. Materials and Reagents:

  • Recombinant human CD73

  • This compound

  • Adenosine Monophosphate (AMP)

  • Assay Buffer: 20 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Malachite Green Reagent (Prepare fresh as per manufacturer's instructions)

  • 96-well clear, flat-bottom microplate

  • Phosphate standard for standard curve

2. Procedure:

  • Prepare MethADP Dilutions: Create a serial dilution of MethADP in the Assay Buffer. A typical 2x final concentration range might be 0.2 µM to 200 µM.

  • Prepare Standard Curve: Prepare a phosphate standard curve (e.g., 0 to 40 µM) in Assay Buffer.

  • Assay Plate Setup: Add 25 µL of Assay Buffer to all wells. Add 25 µL of the phosphate standards to their designated wells. To the experimental wells, add 25 µL of the appropriate MethADP dilution or vehicle (for 100% activity control).

  • Enzyme Addition: Prepare a working solution of CD73 in cold Assay Buffer. Add 25 µL of the CD73 solution to all wells except the "no-enzyme" background controls (add 25 µL of Assay Buffer to these instead).

  • Pre-incubation: Gently tap the plate to mix and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a 4x working solution of AMP substrate in Assay Buffer (e.g., if final concentration is 20 µM, prepare an 80 µM solution). Add 25 µL of the AMP solution to all wells to start the reaction. The total volume should now be 100 µL.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction by adding 100 µL of the Malachite Green Reagent to all wells. Incubate at room temperature for 15-20 minutes until the color develops.

  • Read Plate: Measure the absorbance at a wavelength between 620-670 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the "no-enzyme" control from all other readings.

  • Plot the phosphate standard curve and determine the concentration of phosphate produced in each well.

  • Calculate the percent inhibition for each MethADP concentration relative to the vehicle control: % Inhibition = 100 * (1 - ([Phosphate]Sample / [Phosphate]Vehicle))

  • Plot the percent inhibition against the logarithm of the MethADP concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Technical Support Center: Troubleshooting Off-Target Effects of P2Y1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with P2Y1 receptor antagonists, with a focus on N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179), a commonly used selective and competitive antagonist.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular responses after treating our cells with a P2Y1 antagonist. Could these be off-target effects?

A1: Yes, unexpected cellular responses could be due to off-target effects. While MRS2179 is a selective P2Y1 receptor antagonist, it can interact with other purinergic receptors at higher concentrations.[1] It is crucial to use the lowest effective concentration and to verify the expression of other P2Y and P2X receptors in your experimental system. For instance, MRS2179 has been shown to have some activity at P2X1 and P2X3 receptors, albeit at higher concentrations than for P2Y1.[1]

Q2: How can we confirm that the observed effect of our P2Y1 antagonist is specifically through the P2Y1 receptor?

A2: To confirm the specificity of your antagonist, you can perform several control experiments:

  • Use a structurally different P2Y1 antagonist: Employing another selective P2Y1 antagonist, such as MRS2500, should produce a similar inhibitory effect if the response is genuinely mediated by the P2Y1 receptor.

  • Utilize P2Y1 receptor knockout/knockdown models: The most definitive way to confirm specificity is to use cells or animal models lacking the P2Y1 receptor. In such models, the antagonist should have no effect on the ADP-mediated response.[2]

  • Perform agonist dose-response curves: A competitive antagonist like MRS2179 should cause a rightward shift in the concentration-response curve of a P2Y1 agonist (like ADP or 2-MeSADP) without reducing the maximum response.

Q3: Our P2Y1 antagonist appears to have a partial agonist effect in our assay. Is this possible?

A3: While MRS2179 is primarily characterized as a competitive antagonist, some nucleotide derivatives have been reported to exhibit partial agonism, particularly at high concentrations or in systems with high receptor expression.[3] It is also important to consider the possibility of constitutive P2Y1 receptor activity in your cell type.[2][4] In such cases, a compound that reduces this basal activity would be classified as an inverse agonist.[2]

Q4: We are seeing variability in the potency of our P2Y1 antagonist between different experiments. What could be the cause?

A4: Variability in antagonist potency can arise from several factors:

  • Compound stability: Nucleotide-based antagonists can be susceptible to hydrolysis by ectonucleotidases present in cell cultures or tissue preparations.[5] This can lead to a decrease in the effective concentration of the antagonist over time.

  • Experimental conditions: Factors such as pH, temperature, and the presence of divalent cations can influence ligand binding and receptor activity. Ensure consistent experimental conditions.

  • Cell passage number: The expression level of P2Y1 receptors and other signaling components can change with cell passage, potentially altering the cellular response to the antagonist.

  • Agonist concentration: In competitive antagonism, the apparent potency of the antagonist (IC50) will depend on the concentration of the agonist used.

Q5: What are the known downstream signaling pathways affected by P2Y1 receptor antagonism?

A5: P2Y1 receptors primarily couple to Gq/11 G-proteins.[6] Antagonism of this receptor will block the ADP-induced activation of phospholipase C (PLC), which in turn prevents the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] This leads to the inhibition of intracellular calcium mobilization and protein kinase C (PKC) activation.[6][7] Consequently, downstream cellular responses such as platelet shape change and aggregation, smooth muscle cell proliferation and migration, and certain inflammatory responses can be inhibited.[8][9]

Data Presentation

Table 1: Selectivity Profile of MRS2179
ReceptorAffinity/PotencySpeciesReference
P2Y1KB = 100 nMTurkey[1]
P2Y1pA2 = 6.99Turkey[1]
P2X1IC50 = 1.15 µMRat[10]
P2X3IC50 = 12.9 µMRat[10]
P2Y2, P2Y4, P2Y6No significant activity[1][10]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the ability of a P2Y1 antagonist to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., HEK293 cells, platelets, or astrocytes).[10]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6]

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).[6]

  • P2Y1 receptor antagonist (e.g., MRS2179).[6]

  • 96- or 384-well black-walled, clear-bottom assay plates.[6]

  • Fluorescence plate reader (e.g., FLIPR).[6]

Procedure:

  • Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.[6]

  • Prepare a dye-loading solution by dissolving Fluo-4 AM in the assay buffer.[6]

  • Remove the culture medium and add the dye-loading solution to the cells.[6]

  • Incubate the plate at 37°C for 60 minutes in the dark.[6]

  • Wash the cells with assay buffer to remove excess dye.[6]

  • Prepare serial dilutions of the antagonist in the assay buffer.

  • Add the antagonist solutions to the cell plate and incubate for a specified period.[6]

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.[6]

  • Add the agonist solution to initiate the calcium response.[6]

  • Monitor the change in fluorescence over time. The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced calcium mobilization.[6]

ADP-Induced Platelet Aggregation Assay

This protocol measures the inhibition of platelet aggregation in platelet-rich plasma (PRP) by P2Y1 antagonists.

Materials:

  • Freshly drawn human venous blood collected into sodium citrate (B86180) anticoagulant.

  • ADP (agonist).

  • P2Y1 antagonist (e.g., MRS2179).

  • Saline solution.

  • Platelet aggregometer.

Procedure:

  • Prepare PRP by centrifuging whole blood at low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at high speed (e.g., 2000 x g) for 20 minutes.

  • Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

  • Add the P2Y1 antagonist or vehicle control to the PRP and incubate for a few minutes.

  • Add a specific concentration of ADP to induce platelet aggregation.

  • Record the change in light transmission for 5-10 minutes to measure the extent of aggregation.[6]

Mandatory Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds Gq11 Gq/11 P2Y1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes MRS2179 MRS2179 MRS2179->P2Y1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: P2Y1 Receptor Signaling Pathway.

Caption: Troubleshooting Workflow for P2Y1 Antagonists.

References

Technical Support Center: 2-Methylthioadenosine 5'-diphosphate (2-MeS-ADP) Triammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylthioadenosine 5'-diphosphate (2-MeS-ADP) triammonium (B15348185) salt. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the quality control, purity assessment, and effective use of 2-MeS-ADP in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 2-MeS-ADP and what are its primary applications in research?

A1: 2-Methylthioadenosine 5'-diphosphate (2-MeS-ADP) is a stable and potent synthetic analog of adenosine (B11128) 5'-diphosphate (ADP). It functions as a selective agonist for P2Y purinergic receptors, particularly the P2Y1, P2Y12, and P2Y13 subtypes. Its primary application is in the study of platelet aggregation, where it helps to elucidate the mechanisms of thrombosis and hemostasis. It is also used to investigate the role of these receptors in other physiological processes, including neurotransmission and inflammation.

Q2: What is the recommended method for preparing a stock solution of 2-MeS-ADP triammonium salt?

A2: It is recommended to prepare a stock solution of 2-MeS-ADP in high-purity, deionized water or a buffered solution such as PBS (pH 7.2). For long-term storage, the solid compound should be kept at -20°C. To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation. Dissolve the powder by gentle vortexing. If solubility issues persist, brief sonication in a water bath can be applied. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Q3: What are the optimal storage conditions for 2-MeS-ADP, both in solid form and in solution?

A3: In its solid, lyophilized form, 2-MeS-ADP triammonium salt should be stored at -20°C in a tightly sealed, desiccated container to prevent degradation from moisture. Stock solutions should be prepared in single-use aliquots and stored at -20°C or -80°C. Avoid multiple freeze-thaw cycles, as this can lead to the degradation of the compound. For short-term use, a solution can be stored at 4°C for a few days, but it is best to use freshly prepared solutions for optimal results.

Q4: My 2-MeS-ADP solution is not providing consistent results in my platelet aggregation assay. What are the potential causes?

A4: Inconsistent results in platelet aggregation assays can stem from several factors. Firstly, verify the integrity of your 2-MeS-ADP solution; ensure it was freshly prepared from a properly stored solid and that the concentration is accurate. Secondly, pre-analytical variables in your platelet-rich plasma (PRP) preparation are critical; inconsistencies in the time between blood collection and the experiment, variations in sample handling, and temperature can all affect platelet reactivity. Finally, ensure your aggregometer is properly calibrated and that pipetting of both the PRP and the agonist is accurate.

Q5: Can 2-MeS-ADP exhibit antagonist effects? I am observing inhibition rather than activation.

A5: 2-MeS-ADP is a well-characterized agonist for P2Y1, P2Y12, and P2Y13 receptors. Observing an inhibitory effect is highly unusual and may suggest an experimental artifact. Potential causes could include contamination of the compound or the experimental system, or off-target effects at very high concentrations. It is also possible that at supra-optimal concentrations, receptor desensitization or internalization could lead to a diminished response that might be misinterpreted as inhibition. It is crucial to verify the concentration-response relationship of 2-MeS-ADP in your specific assay.

Quality Control and Purity Assessment

Ensuring the quality and purity of 2-MeS-ADP is critical for obtaining reliable and reproducible experimental results. The following table summarizes the typical quality control specifications for 2-MeS-ADP triammonium salt.

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity ≥98%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H-NMR, Mass Spectrometry
Solubility Soluble in water (10 mg/mL) and PBS (pH 7.2)Visual Inspection
Storage -20°C, desiccated-

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of 2-MeS-ADP triammonium salt.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 2% B

    • 5-25 min: 2% to 25% B (linear gradient)

    • 25-30 min: 25% B

    • 30-35 min: 25% to 2% B (linear gradient)

    • 35-40 min: 2% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 2-MeS-ADP in water to a final concentration of 1 mg/mL.

Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP).

  • PRP Preparation: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate. Centrifuge at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes).

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Place a known volume of PRP into an aggregometer cuvette with a stir bar.

    • Establish a baseline reading.

    • Add 2-MeS-ADP to the desired final concentration and record the change in light transmittance over time.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to 2-MeS-ADP.

  • Cell Preparation: Plate cells expressing the P2Y receptor of interest (e.g., HEK293 cells) in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Baseline Measurement: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) and measure the baseline fluorescence using a fluorescence plate reader or microscope.

  • Agonist Addition: Add 2-MeS-ADP at various concentrations and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound will not dissolve 1. Incorrect solvent.2. Low pH of the solvent.3. Concentration is too high.4. Compound has degraded due to improper storage.1. Use high-purity water or PBS (pH 7.2).2. Ensure the solvent pH is neutral.3. Prepare a less concentrated stock solution.4. Use a fresh vial of the compound. Gentle warming and brief sonication can also aid dissolution.
No or low response in bioassay 1. Inactive compound due to degradation.2. Incorrect concentration of the compound.3. Problems with the cells or platelets (e.g., low receptor expression, desensitization).1. Use a fresh, properly stored aliquot of 2-MeS-ADP.2. Verify the calculations for your dilutions.3. Check the health and passage number of your cells. For platelets, ensure they are fresh and have not been activated during preparation.
High background signal 1. Autofluorescence of the compound or media components.2. Contamination of the cell culture.1. Run a control with the compound in the absence of cells to check for autofluorescence.2. Ensure aseptic techniques are followed and check for microbial contamination.
Inconsistent results between experiments 1. Variability in reagent preparation.2. Inconsistent cell or platelet handling.3. Pipetting errors.1. Prepare fresh reagents for each experiment and use calibrated equipment.2. Standardize all handling procedures, including incubation times and temperatures.3. Use calibrated pipettes and ensure proper pipetting technique.

Visualizations

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2-MeS-ADP 2-MeS-ADP P2Y12 P2Y12 Receptor 2-MeS-ADP->P2Y12 Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K activates cAMP cAMP AC->cAMP Platelet_Activation Platelet Activation (Aggregation) cAMP->Platelet_Activation inhibition of activation Akt Akt PI3K->Akt activates Akt->Platelet_Activation promotes

Caption: P2Y12 Receptor Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare 2-MeS-ADP Stock Solution F Add 2-MeS-ADP (Agonist) A->F B Prepare Platelet-Rich Plasma (PRP) C Pre-warm PRP to 37°C B->C D Add PRP to Aggregometer Cuvette C->D E Establish Baseline D->E E->F G Record Change in Light Transmittance F->G H Analyze Aggregation Curve G->H

Caption: Platelet Aggregation Experimental Workflow.

troubleshooting_logic Start Inconsistent or No Platelet Aggregation Check_Reagent Check 2-MeS-ADP (Age, Storage, Concentration) Start->Check_Reagent Reagent_OK Reagent OK Check_Reagent->Reagent_OK Pass Prepare_Fresh Prepare Fresh 2-MeS-ADP Solution Check_Reagent->Prepare_Fresh Fail Check_Platelets Evaluate PRP Quality (Age, Platelet Count, Handling) Platelets_OK Platelets OK Check_Platelets->Platelets_OK Pass Optimize_PRP_Prep Optimize PRP Preparation Protocol Check_Platelets->Optimize_PRP_Prep Fail Check_Instrument Verify Aggregometer (Calibration, Settings) Instrument_OK Instrument OK Check_Instrument->Instrument_OK Pass Recalibrate Recalibrate Instrument Check_Instrument->Recalibrate Fail Reagent_OK->Check_Platelets Platelets_OK->Check_Instrument

Caption: Troubleshooting Logic for Platelet Aggregation.

Technical Support Center: Overcoming Resistance to ADP-Ribosylation Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ADP-ribosylation inhibitors, focusing on the well-characterized class of PARP (Poly ADP-ribose Polymerase) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of acquired resistance to PARP inhibitors?

A1: Acquired resistance to PARP inhibitors is a significant clinical challenge. The most well-documented mechanisms include:

  • Restoration of Homologous Recombination (HR) Repair: This is a primary mechanism. Secondary mutations in BRCA1/2 genes can restore their function, a phenomenon known as reversion mutations.[1][2][3] Epigenetic changes, such as the demethylation of the BRCA1 promoter, can also reactivate its expression and restore HR capacity.[4][5]

  • Stabilization of Replication Forks: In the absence of functional BRCA proteins, replication forks are unstable. Resistance can emerge through mechanisms that protect these forks from degradation, thereby reducing the formation of toxic double-strand breaks.[4] This can involve the loss of proteins like PTIP or EZH2 that are involved in recruiting nucleases to stalled forks.[5]

  • Changes in PARP1 Expression or Activity: Downregulation of PARP1 expression can lead to reduced drug target availability.[6] Mutations in PARP1 that impair its trapping on DNA can also confer resistance, as PARP trapping is a key component of the cytotoxic effect of many PARP inhibitors.[7]

  • Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can actively transport PARP inhibitors out of the cancer cell, reducing the intracellular drug concentration to sub-therapeutic levels.[1][2][3]

  • Suppression of Non-Homologous End Joining (NHEJ): In BRCA1-deficient cells, the balance of DNA repair pathways can shift. Loss of factors like 53BP1 can suppress the error-prone NHEJ pathway and partially restore HR, leading to resistance.[8]

Q2: My PARP inhibitor-sensitive cell line is showing reduced response over time. How can I confirm if it has developed resistance?

A2: To confirm the development of resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the acquisition of resistance.

  • Recommended Assay: A cell viability assay such as the MTS or MTT assay is a standard method. You would treat both cell lines with a range of concentrations of the PARP inhibitor for a set period (e.g., 72 hours) and then measure cell viability.

  • Expected Outcome: Resistant cells will show a rightward shift in the dose-response curve and a higher IC50 value compared to the parental cells.[9][10]

Q3: What are the most promising combination therapies to overcome PARP inhibitor resistance?

A3: Combination strategies aim to re-sensitize resistant cells or to induce sensitivity in tumors that are initially unresponsive. Promising approaches currently under investigation include:

  • ATR Inhibitors: ATR is a key kinase in the DNA damage response. Combining PARP inhibitors with ATR inhibitors can disrupt rewired HR and fork protection pathways in resistant cells.[7][11]

  • Anti-angiogenic Agents: Agents like bevacizumab and cediranib, when combined with PARP inhibitors, have shown efficacy.[3][12][13] The proposed mechanisms include increasing tumor hypoxia, which can impair HR, and downregulating HR-related gene expression.

  • PI3K/AKT/mTOR Pathway Inhibitors: Upregulation of the PI3K/AKT pathway has been observed following PARP inhibitor treatment.[14] Inhibiting this pathway can potentially overcome resistance.[3]

  • Cell Cycle Checkpoint Inhibitors: Inhibitors of WEE1 and CHK1 can abrogate critical cell cycle checkpoints, preventing cells from repairing DNA damage before entering mitosis, thus synergizing with PARP inhibitors.[14][15][16]

  • Epigenetic Modifiers: Drugs that can, for example, re-methylate the BRCA1 promoter could potentially restore sensitivity in cells that have become resistant through epigenetic changes.

Troubleshooting and Experimental Guides

This section provides detailed protocols for key experiments to investigate and overcome resistance to ADP-ribosylation inhibitors, along with troubleshooting tips and data presentation examples.

Guide 1: Assessing Drug Resistance - Cell Viability and IC50 Determination

Objective: To quantify the level of resistance to a PARP inhibitor by comparing the IC50 values of sensitive and potentially resistant cancer cell lines.

Experimental Protocol: MTS Assay

  • Cell Seeding:

    • Trypsinize and count both parental (sensitive) and suspected resistant cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X serial dilution of the PARP inhibitor in culture medium. You should have a range of concentrations that bracket the expected IC50 values for both sensitive and resistant cells.

    • Remove the medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include "vehicle-only" (e.g., DMSO) control wells.

    • Incubate the plate for 72 hours (or a duration optimized for your cell line).

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time will depend on the cell type and metabolic rate.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of "medium-only" blank wells from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (% viability).

    • Plot % viability versus the log of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[9]

Troubleshooting:

IssuePossible CauseSuggested Solution
High variability between replicate wells Uneven cell seeding; Edge effects in the 96-well plate.Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate.
No clear dose-response curve Drug concentration range is too high or too low; Drug is inactive.Perform a wider range of dilutions (e.g., log dilutions); Confirm the activity of the drug stock.
IC50 value seems too high/low for the parental line Incorrect cell seeding density; Assay duration is too short/long.Optimize cell number to ensure they are in the exponential growth phase at the end of the assay; Optimize the incubation time with the drug.

Data Presentation:

Table 1: IC50 Values of PARP Inhibitors in Sensitive and Resistant Ovarian Cancer Cell Lines

Cell LinePARP InhibitorIC50 (µM) - MTS Assay[17]IC50 (µM) - Clonogenic Assay[17]Fold Resistance
A2780 (Parental)Veliparib1.830.81-
A2780veliR (Resistant)Veliparib14.418.847.9 - 10.9
PEO1 (BRCA2 mutant)Olaparib0.020.004-
PEO4 (BRCA2 reverted)Olaparib0.220.0411.0 - 10.0

Data is adapted from published studies and is for illustrative purposes.[17]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment cluster_read Readout cluster_analysis Analysis start Seed Parental and Resistant Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Serial Dilutions of PARP Inhibitor incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read Measure Absorbance at 490nm incubate3->read analyze Normalize Data and Plot Dose-Response Curve read->analyze calc_ic50 Calculate IC50 via Non-linear Regression analyze->calc_ic50

Caption: Workflow for IC50 determination using an MTS assay.

Guide 2: Investigating Mechanisms - Apoptosis and Protein Expression

Objective: To determine if resistance is associated with a decreased apoptotic response and to assess the expression levels of key proteins involved in the drug's mechanism of action and resistance.

Experimental Protocol 1: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

This is a luminescent assay that measures the activity of caspases 3 and 7, key executioners of apoptosis.

  • Cell Seeding and Treatment:

    • Seed sensitive and resistant cells in a white-walled 96-well plate.

    • After 24 hours, treat the cells with the PARP inhibitor at a concentration known to induce apoptosis in the sensitive line (e.g., 10x IC50 of the sensitive line). Include an untreated control.

    • Incubate for a predetermined time (e.g., 24-48 hours).

  • Assay Procedure ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[18][19][20][21]

    • Add 100 µL of the reagent to each well.

    • Mix the contents on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure luminescence with a plate reader.

Experimental Protocol 2: Western Blot for PARP1 and BRCA1

  • Protein Extraction:

    • Culture sensitive and resistant cells to ~80% confluency.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[22]

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against your target protein (e.g., PARP1, BRCA1) overnight at 4°C.[22][23]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add an ECL substrate to the membrane.

  • Detection:

    • Image the blot using a chemiluminescence detection system.

    • Re-probe the blot with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Troubleshooting:

IssuePossible CauseSuggested Solution
(Caspase Assay) High background luminescence Reagent contamination; Long incubation.Use fresh reagents; Optimize incubation time.
(Western Blot) No or weak signal Insufficient protein loaded; Poor antibody quality; Inefficient transfer.Increase protein amount; Use a validated antibody and optimize dilution; Check transfer efficiency with Ponceau S stain.
(Western Blot) Non-specific bands Antibody concentration too high; Insufficient blocking or washing.Titrate the primary antibody; Increase blocking time and number of washes.

Signaling Pathway Diagram: PARP Inhibition and Resistance Mechanisms

G cluster_pathway Cellular Response to PARP Inhibition cluster_resistance Mechanisms of Resistance PARPi PARP Inhibitor PARP1 PARP1 Trapping on DNA PARPi->PARP1 causes ReplicationFork Replication Fork Collapse PARP1->ReplicationFork leads to SSB Single-Strand Break (SSB) SSB->PARP1 recruits DSB Double-Strand Break (DSB) ReplicationFork->DSB HR_Proficient HR Proficient Cell (BRCA1/2 functional) DSB->HR_Proficient HR_Deficient HR Deficient Cell (BRCA1/2 mutated) DSB->HR_Deficient HR_Repair HR Repair HR_Proficient->HR_Repair NHEJ Error-prone Repair (NHEJ) HR_Deficient->NHEJ Survival Cell Survival HR_Repair->Survival Apoptosis Apoptosis NHEJ->Apoptosis genomic instability BRCA_Reversion BRCA Reversion Mutation BRCA_Reversion->HR_Repair restores Efflux Drug Efflux Pump (e.g., P-gp) Efflux->PARPi removes Fork_Stabilization Replication Fork Stabilization Fork_Stabilization->ReplicationFork prevents collapse

Caption: Key pathways in PARP inhibitor action and resistance.

Guide 3: Functional Assessment of Homologous Recombination (HR)

Objective: To functionally assess the HR repair capacity of cells to determine if resistance is mediated by the restoration of this pathway.

Experimental Protocol: DR-GFP Reporter Assay

This assay uses a cell line containing a chromosomally integrated reporter cassette (DR-GFP) that can express Green Fluorescent Protein (GFP) only after a successful HR-mediated repair of a DNA double-strand break (DSB).

  • Cell Line Maintenance:

    • Culture the DR-GFP reporter cell line (e.g., U2OS DR-GFP) under standard conditions.

  • Transfection:

    • Seed the cells in a 6-well plate.

    • Transfect the cells with a plasmid expressing the I-SceI endonuclease. I-SceI creates a specific DSB in the DR-GFP reporter cassette, initiating the repair process.

    • As a control, transfect a separate set of cells with a control plasmid (e.g., an empty vector).

  • Incubation for Repair:

    • Incubate the cells for 48-72 hours to allow for DSB formation and subsequent repair by HR.

  • Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Resuspend the cells in FACS buffer (e.g., PBS with 1% FBS).

    • Analyze the cells using a flow cytometer, quantifying the percentage of GFP-positive cells in the I-SceI transfected population versus the control population.

  • Data Analysis:

    • The percentage of GFP-positive cells is directly proportional to the HR repair efficiency.

    • Compare the %GFP-positive cells in your resistant line versus the parental sensitive line. An increase in the GFP signal in the resistant line suggests restoration of HR activity.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low transfection efficiency Suboptimal transfection reagent or protocol.Optimize the transfection protocol for your specific cell line (e.g., lipid-based reagent, electroporation).
High background GFP signal in control cells Autofluorescence; Contamination of the cell line.Set the gates on the flow cytometer properly using untransfected cells; Ensure the purity of your cell line.
No difference between sensitive and resistant cells The resistance mechanism is not HR-mediated.Investigate other mechanisms, such as drug efflux or replication fork stabilization.

Data Presentation:

Table 2: Homologous Recombination Efficiency in Sensitive vs. Resistant Cells

Cell LineCondition% GFP-Positive Cells (Mean ± SD)Interpretation
Parental Sensitive (BRCA1 mutant)I-SceI Transfection1.5 ± 0.3%Low HR activity
Acquired ResistantI-SceI Transfection8.2 ± 0.9%Restored HR activity

Data is hypothetical and for illustrative purposes.

Logical Relationship Diagram:

G Cell Resistant Cell Line Hypothesis1 Hypothesis: HR is Restored Cell->Hypothesis1 Hypothesis2 Hypothesis: Drug Efflux is Increased Cell->Hypothesis2 Hypothesis3 Hypothesis: Apoptosis is Reduced Cell->Hypothesis3 Exp1 Experiment: DR-GFP Assay Hypothesis1->Exp1 Exp2 Experiment: Western Blot for P-gp Hypothesis2->Exp2 Exp3 Experiment: Caspase-3/7 Assay Hypothesis3->Exp3 Result1 Result: Increased %GFP+ Cells Exp1->Result1 Result2 Result: Increased P-gp Expression Exp2->Result2 Result3 Result: Decreased Caspase Activity Exp3->Result3

References

Refining experimental protocols for MethADP triammonium

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MethADP triammonium" was not found in scientific literature. This technical support guide has been developed based on the assumption that the intended compound was Methadone , a synthetic opioid used in pain management and addiction treatment.

This center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols involving Methadone Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Methadone?

A1: Methadone is a potent synthetic analgesic that primarily acts as a full agonist at the µ-opioid receptor (MOR).[1] This activation mimics the effects of endogenous opioids, leading to analgesia and sedation.[1] Additionally, Methadone functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is thought to contribute to its effectiveness in treating neuropathic pain and reducing opioid tolerance.[1][2][3]

Q2: What are the key considerations for storing Methadone solutions?

A2: Methadone solutions demonstrate good stability under various conditions. Solutions of methadone hydrochloride (5 mg/mL) in saline are chemically stable for at least 180 days when stored in clear glass vials at both refrigerated (5°C) and room temperature (25°C). For serum samples intended for quantitative analysis, stability is maintained for 72 hours at room temperature, 14 days when refrigerated, and up to one year when frozen.[4]

Q3: What solvents are suitable for dissolving Methadone Hydrochloride?

A3: Methadone Hydrochloride is soluble in water (120 mg/mL) and ethanol (B145695) (80 mg/mL). It is also soluble in isopropanol (B130326) and chloroform (B151607) but is practically insoluble in ether and glycerol.

Q4: How is Methadone metabolized?

A4: Methadone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4, CYP2B6, and CYP2D6.[5] This extensive metabolism can lead to significant inter-individual variability in plasma concentrations and potential drug-drug interactions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in experimental results Inter-individual differences in metabolism due to genetic variations in CYP enzymes.[6] Drug interactions affecting CYP enzyme activity.Use subjects with known CYP genotypes if possible. Carefully screen for and control concomitant medications that are substrates, inhibitors, or inducers of CYP3A4, CYP2B6, and CYP2D6.[2]
Precipitation of Methadone from solution pH of the solution is at or above the pKa of Methadone (approximately 8.25-9.2), leading to the formation of the less soluble free base.Maintain the pH of aqueous solutions below 7 to ensure Methadone remains in its protonated, more soluble hydrochloride salt form.
Unexpected cardiovascular effects (e.g., QTc prolongation) Methadone can block the hERG potassium channel, leading to a delay in cardiac repolarization.[2][7] Risk is increased with high doses, rapid dose escalation, and co-administration of other QTc-prolonging drugs.[7]Monitor the electrocardiogram (ECG) for QTc interval changes, especially during dose escalation or when introducing new medications.[2] Maintain normal electrolyte levels, particularly potassium.[7]
Inconsistent analytical quantification (HPLC/LC-MS) Poor extraction recovery from the sample matrix. Ion suppression or enhancement in the mass spectrometer. Improper sample pH adjustment prior to extraction.Optimize the extraction method (LLE or SPE) for your specific matrix. Use a deuterated internal standard (e.g., Methadone-d3) to correct for matrix effects and extraction variability.[8] Adjust the sample pH to >9 before liquid-liquid extraction to ensure Methadone is in its neutral, more organic-soluble form.
Signs of opioid withdrawal in animal models despite administration Rapid metabolism of Methadone. Co-administration of a CYP450 inducer (e.g., rifampin, carbamazepine).[2]Increase dosing frequency or total dose based on observed symptoms. Avoid co-administration of known CYP450 inducers.

Data Summary Tables

Table 1: Solubility of Methadone Hydrochloride

SolventSolubility (mg/mL)
Water120
Ethanol80
Isopropanol2.4 (for Methadone HCl)
ChloroformSoluble
EtherPractically Insoluble
GlycerolPractically Insoluble

Source: Sigma-Aldrich Datasheet

Table 2: Stability of Methadone Samples

Sample TypeStorage ConditionDuration
Methadone HCl in Saline (5 mg/mL)Room Temperature (25°C)At least 180 days
Methadone HCl in Saline (5 mg/mL)Refrigerated (5°C)At least 180 days
SerumRoom Temperature72 hours[4]
SerumRefrigerated14 days[4]
SerumFrozen1 year[4]

Experimental Protocols

Protocol 1: Preparation of Methadone Free Base from Methadone Hydrochloride
  • Dissolve Methadone Hydrochloride in HPLC-grade water (e.g., 1.73 g in 20 mL).

  • Stir the mixture for 10 minutes to ensure complete dissolution.

  • Adjust the pH of the solution to 11.0 using a 1 M sodium hydroxide (B78521) solution. A precipitate of the methadone free base will form.

  • Stir the suspension for an additional 30 minutes.

  • Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate (B1210297) (e.g., 100 mL) and stirring for 60 minutes.

  • Collect the organic layer. The aqueous layer can be washed again with smaller volumes of ethyl acetate to maximize recovery.

  • Combine all organic layers and dry the solution using a drying agent like magnesium sulfate.

  • The solvent can then be evaporated to yield the solid methadone free base.

Protocol 2: Quantitative Analysis of Methadone in Serum by LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 0.2 mL of serum sample into a clean tube.

  • Add 20 µL of a working internal standard solution (e.g., Methadone-d3 at 100 ng/mL).[8]

  • Vortex the mixture briefly.

  • Add 2 mL of an appropriate organic extraction solvent (e.g., n-butyl chloride).[8]

  • Cap the tubes and mix on a rotary mixer for 10 minutes.[8]

  • Centrifuge for 10 minutes at approximately 3500 rpm to separate the layers.[8]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 45°C).

  • Reconstitute the dried extract in 500 µL of the mobile phase (e.g., 80:20 v/v water:acetonitrile).[9]

2. LC-MS/MS Conditions (Example)

  • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm).[9]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with a modifier like 0.2% formic acid.[9]

  • Flow Rate: 1 mL/min.[9]

  • Injection Volume: 5 µL.[9]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Monitored Transitions (MRM):

    • Methadone: m/z 310 → m/z 265[9]

    • Methadone-d3: m/z 313 → m/z 268

Visualizations

Methadone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Methadone Methadone MOR μ-Opioid Receptor (GPCR) Methadone->MOR Agonist NMDA_R NMDA Receptor Methadone->NMDA_R Antagonist G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_ion Ca²⁺ Influx (Inhibition) G_protein->Ca_ion K_ion K⁺ Efflux (Promotion) G_protein->K_ion cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia & Sedation cAMP->Analgesia Downstream Effects Ca_ion->Analgesia K_ion->Analgesia

Caption: Methadone's dual mechanism signaling pathway.

Experimental_Workflow start Start: Serum Sample prep Sample Preparation start->prep extraction Liquid-Liquid Extraction (pH > 9, Organic Solvent) prep->extraction evaporation Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis hplc HPLC Separation (C18 Column) analysis->hplc ms MS/MS Detection (MRM Mode) hplc->ms quant Data Quantification (vs. Internal Standard) ms->quant end End: Concentration Result quant->end

Caption: Workflow for quantitative analysis of Methadone.

References

Validation & Comparative

A Comparative Guide to CD73 Inhibitors in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Leading Small Molecule and Antibody-Based CD73 Inhibitors for Researchers and Drug Development Professionals.

The ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in orchestrating immune evasion. By catalyzing the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 dampens the anti-tumor activity of various immune cells, including T cells and NK cells.[1][2] Consequently, the development of CD73 inhibitors has become a promising therapeutic strategy in oncology.[3][4]

This guide provides a comparative overview of prominent CD73 inhibitors currently under investigation, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

The CD73-Adenosine Signaling Pathway

The canonical pathway for extracellular adenosine production involves the sequential enzymatic activity of CD39 and CD73. Initially, extracellular adenosine triphosphate (ATP), often released from stressed or dying cells, is hydrolyzed by the ectonucleotidase CD39 into AMP. Subsequently, CD73 converts AMP into adenosine. This adenosine then binds to its receptors, primarily A2A and A2B receptors, on the surface of immune cells, initiating downstream signaling cascades that lead to immunosuppression.[2][4]

CD73-Adenosine Signaling Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP ATP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine A2A/A2B Receptors A2A/A2B Receptors Adenosine->A2A/A2B Receptors Binding CD39->AMP CD73->Adenosine Immunosuppression Immunosuppression A2A/A2B Receptors->Immunosuppression Signal Transduction

Caption: The CD73-adenosine signaling pathway.

Comparison of Leading CD73 Inhibitors

While the user query specified "MethADP triammonium," a comprehensive search of the scientific literature did not yield significant results for a CD73 inhibitor with this name. It is possible that this is a less common research compound or a misnomer for another molecule. This guide, therefore, focuses on a comparison of well-characterized CD73 inhibitors currently in preclinical and clinical development.

These inhibitors can be broadly categorized into small molecules and monoclonal antibodies.

Quantitative Comparison of CD73 Inhibitors
InhibitorTypeTargetKiIC50Development Phase
AB680 (Quemliclustat) Small MoleculeHuman CD734.9 pM[5], 5 pM[6]0.043 nM (soluble hCD73), 0.070 nM (CHO cells), 0.008 nM (human CD8+ T cells), 0.66 nM (mouse CD8+ T cells), 0.011 nM (hPBMC)[5]Phase I/II[7][8]
Oleclumab (MEDI9447) Monoclonal AntibodyHuman CD73Not ReportedNot ReportedPhase III[9]
CPI-006 Monoclonal AntibodyHuman CD73Not ReportedNot ReportedPhase I/Ib[10][11]
TJ-4309 (Uliledlimab) Monoclonal AntibodyHuman CD73Not ReportedNot ReportedPhase I/II[12][13]

In-Depth Look at Prominent CD73 Inhibitors

Small Molecule Inhibitors

AB680 (Quemliclustat)

AB680 is a potent, reversible, and selective small-molecule inhibitor of human CD73.[6][7] It exhibits a high degree of selectivity, with over 10,000-fold selectivity for CD73 compared to related ecto-nucleotidases like CD39.[5] Preclinical studies have demonstrated that AB680 can effectively reverse adenosine-mediated immunosuppression of human and mouse immune cells in vitro and promote antitumor immunity both as a single agent and in combination with anti-PD-1 therapy in syngeneic mouse tumor models.[7][14] AB680 is currently being evaluated in clinical trials for various cancers, including pancreatic, colorectal, and prostate cancer.[7]

Monoclonal Antibody Inhibitors

Oleclumab (MEDI9447)

Oleclumab is a human IgG1λ monoclonal antibody that targets and inhibits the enzymatic activity of CD73.[15][16] Its mechanism of action involves steric blocking and inter-CD73 dimer crosslinking, which leads to a decrease in CD73 expression through internalization.[16] In preclinical models, oleclumab has been shown to inhibit tumor growth and increase anti-tumor immune activation, both as a monotherapy and in combination with other immunotherapies and chemotherapy.[15][16] Oleclumab is one of the most advanced CD73 inhibitors in clinical development, with ongoing trials for non-small cell lung cancer, breast cancer, and pancreatic cancer.[9][17]

CPI-006

CPI-006 is a humanized monoclonal antibody that targets the active site of CD73, thereby blocking the conversion of AMP to adenosine.[18] In addition to its enzymatic inhibition, in vitro studies have shown that CPI-006 possesses immunomodulatory activities, including the activation of peripheral blood B cells. CPI-006 is being investigated in a Phase 1/1b clinical trial as a single agent and in combination with an A2A receptor antagonist (ciforadenant) and an anti-PD-1 antibody (pembrolizumab) in patients with advanced cancers.[10][11]

TJ-4309 (Uliledlimab)

TJ-4309, also known as uliledlimab, is a humanized antibody that binds to CD73 in a unique intra-dimer fashion, leading to complete inhibition of its enzymatic activity.[19] This non-competitive binding mode differentiates it from other CD73 antibodies.[19] Preclinical studies have shown that TJ-4309 can suppress tumor growth, particularly when combined with a PD-(L)1 inhibitor.[19] A phase 1 study has demonstrated that uliledlimab is well-tolerated and shows evidence of clinical activity in combination with atezolizumab in patients with advanced solid tumors.[12][20]

Experimental Protocols

CD73 Enzymatic Activity Assay

This assay is fundamental for determining the inhibitory potential of a compound against CD73. A common method is the malachite green assay, which measures the amount of phosphate (B84403) released from the hydrolysis of AMP.

Principle: The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is proportional to the amount of phosphate produced, which in turn reflects CD73 activity.

Protocol Outline:

  • Reagent Preparation: Prepare a reaction buffer, a malachite green reagent solution, and a phosphate standard curve.

  • Reaction Setup: In a 96-well plate, add recombinant human CD73 enzyme, the test inhibitor at various concentrations, and the substrate (AMP). Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This will also initiate the color development.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

CD73 Enzymatic Activity Assay Workflow Reagent_Preparation Prepare Reagents (Buffer, Malachite Green, Standards) Reaction_Setup Set up Reaction in 96-well Plate (Enzyme, Inhibitor, AMP) Reagent_Preparation->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination_Color Stop Reaction & Add Malachite Green Incubation->Termination_Color Measurement Measure Absorbance Termination_Color->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Caption: Workflow for a CD73 enzymatic activity assay.

In Vivo Efficacy Studies in Syngeneic Mouse Models

These studies are crucial for evaluating the anti-tumor efficacy of CD73 inhibitors in a setting with a competent immune system.

Principle: Tumor cells are implanted into mice that are genetically identical to the tumor's strain of origin. This allows for the evaluation of the inhibitor's effect on tumor growth and the host's anti-tumor immune response.

Protocol Outline:

  • Cell Culture and Preparation: Culture a suitable murine tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) that expresses CD73.[21] Harvest and prepare a single-cell suspension for injection.

  • Tumor Implantation: Subcutaneously inject the tumor cells into the flank of syngeneic mice (e.g., C57BL/6).[21]

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.

  • Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, inhibitor monotherapy, combination therapy). Administer the treatments according to the desired schedule and route (e.g., intraperitoneal, intravenous).

  • Efficacy Assessment: Continue to monitor tumor growth throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

  • Pharmacodynamic and Immune Monitoring (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and adenosine levels in the tumor microenvironment.[21]

Conclusion

The landscape of CD73 inhibitors is rapidly evolving, with several promising candidates demonstrating potent anti-tumor activity in preclinical and clinical settings.[3][22] Both small molecule and antibody-based approaches have shown efficacy in blocking the immunosuppressive effects of adenosine. The choice between these modalities may depend on factors such as desired pharmacokinetic properties, potential for off-target effects, and the specific tumor microenvironment. As our understanding of the complexities of the adenosine pathway deepens, the strategic combination of CD73 inhibitors with other immunotherapies holds the potential to significantly improve outcomes for cancer patients.[4][23]

References

Comparative Analysis: MethADP Triammonium vs. Anti-CD73 Antibodies in Targeting the Adenosine Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Oncology and Drug Development

This guide provides a detailed comparative analysis of two prominent strategies for inhibiting the ectoenzyme CD73 in the tumor microenvironment: the small molecule inhibitor MethADP triammonium (B15348185) and therapeutic anti-CD73 monoclonal antibodies. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research and therapeutic development programs.

The cell surface enzyme CD73 is a critical component in the production of adenosine (B11128) within the tumor microenvironment. By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive milieu that hinders the anti-tumor activity of immune cells such as T cells and natural killer (NK) cells. Both MethADP triammonium and anti-CD73 antibodies aim to counteract this immunosuppression by inhibiting CD73, thereby reducing adenosine levels and reactivating the host's anti-tumor immune response.

At a Glance: this compound vs. Anti-CD73 Antibodies

FeatureThis compoundAnti-CD73 Antibodies (e.g., Oleclumab, 22E6)
Modality Small Molecule (AMP analog)Monoclonal Antibody (Biologic)
Target Binding Competitive inhibitor of the CD73 active site.[1]Bind to various epitopes on the CD73 protein; can be competitive or non-competitive.[2][3]
Mechanism of Action Directly blocks the catalytic site of CD73, preventing AMP hydrolysis.Multiple mechanisms: - Direct enzymatic inhibition (competitive or non-competitive).[2][3] - Induction of CD73 internalization and degradation.[4][5] - Fc-mediated effector functions (e.g., ADCC).
Potency AMPCP (a close analog) has a Ki in the low nanomolar range.Varies by antibody; e.g., 22E6 has an IC50 of ~3.5 nM.[2]
Key Advantages Potential for better tumor penetration due to small size.High specificity, longer half-life, and potential for multiple anti-tumor mechanisms.
Clinical Development Primarily used as a research tool; limited clinical data available.Several antibodies are in various stages of clinical development, including oleclumab (MEDI9447).[5][6][7][8][9]

Signaling Pathways and Mechanisms of Action

The canonical pathway for extracellular adenosine production involves the sequential enzymatic activity of CD39 and CD73. CD39 converts extracellular ATP and ADP to AMP. Subsequently, CD73 hydrolyzes AMP to adenosine, which then binds to adenosine receptors (e.g., A2A, A2B) on immune cells, leading to immunosuppression.

Adenosine_Signaling_Pathway cluster_immune_cell Immune Cell ATP ATP ADP ADP ATP->ADP CD39 CD39 AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine CD73 CD73 Adenosine_Receptor Adenosine Receptor (A2A/A2B) Adenosine->Adenosine_Receptor Immunosuppression Immunosuppression Adenosine_Receptor->Immunosuppression

Figure 1: The CD73-Adenosine Signaling Pathway.

Both this compound and anti-CD73 antibodies disrupt this pathway by targeting CD73, albeit through different mechanisms.

Inhibition_Mechanisms cluster_methadp This compound cluster_antibody Anti-CD73 Antibody MethADP MethADP CD73_active_site CD73 Active Site MethADP->CD73_active_site Competitive Binding AMP_hydrolysis_blocked AMP Hydrolysis Blocked CD73_active_site->AMP_hydrolysis_blocked Anti_CD73_Ab Anti-CD73 Ab CD73_protein CD73 Protein Anti_CD73_Ab->CD73_protein Binds to Epitope Enzymatic_inhibition Enzymatic Inhibition (Competitive/Non-competitive) CD73_protein->Enzymatic_inhibition Internalization Internalization & Degradation CD73_protein->Internalization Fc_mediated_effects Fc-mediated Effector Functions CD73_protein->Fc_mediated_effects

Figure 2: Mechanisms of Action.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of CD73 inhibitors. Below are representative protocols for key experiments.

Protocol 1: Measurement of CD73 Enzymatic Activity (Malachite Green Assay)

This protocol describes the measurement of inorganic phosphate (B84403) produced from the hydrolysis of AMP by CD73.

Materials:

  • Recombinant human CD73 enzyme

  • AMP (substrate)

  • This compound or anti-CD73 antibody

  • Malachite Green Reagent

  • Phosphate standard solution

  • Assay buffer (e.g., Tris-based buffer, pH 7.4)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the inhibitor (this compound or anti-CD73 antibody) in assay buffer.

  • In a 96-well plate, add the diluted inhibitors. Include a no-inhibitor control and a no-enzyme control.

  • Add a fixed concentration of recombinant human CD73 to each well (except the no-enzyme control) and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding AMP to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green Reagent. This reagent forms a colored complex with the inorganic phosphate released during the reaction.

  • Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.

  • Generate a standard curve using the phosphate standard solution to determine the concentration of phosphate produced in each well.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Malachite_Green_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_enzyme Add CD73 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add AMP Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Malachite Green Reagent incubate->stop_reaction read_absorbance Read Absorbance (620-640 nm) stop_reaction->read_absorbance calculate Calculate IC50 read_absorbance->calculate end End calculate->end

Figure 3: Malachite Green Assay Workflow.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical experiment to evaluate the anti-tumor effects of CD73 inhibitors in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

  • Syngeneic tumor cell line expressing CD73 (e.g., CT26 colon carcinoma, 4T1 breast cancer)

  • This compound or anti-CD73 antibody formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture the tumor cells and prepare a single-cell suspension.

  • Subcutaneously implant a defined number of tumor cells into the flank of the mice.

  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, this compound, anti-CD73 antibody).

  • Administer the treatments according to a pre-defined schedule (e.g., intraperitoneal injection every 3 days).

  • Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

  • Analyze the tumor growth curves and survival data to determine the efficacy of the treatments.

Conclusion

Both this compound and anti-CD73 antibodies have demonstrated the potential to inhibit the immunosuppressive adenosine pathway. This compound, as a small molecule, may offer advantages in terms of tumor penetration. In contrast, anti-CD73 antibodies provide high specificity and the potential for multifaceted anti-tumor activity through various mechanisms. The choice between these modalities will likely depend on the specific cancer type, the tumor microenvironment characteristics, and the potential for combination with other therapies. As more clinical data for anti-CD73 antibodies become available, a clearer understanding of their therapeutic potential relative to small molecule inhibitors will emerge.

References

Cross-Validation of Purinergic Signaling Modulators and Methadone in Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two distinct classes of compounds that have demonstrated significant effects on cancer cell lines: P2Y12 receptor inhibitors, which modulate purinergic signaling, and Methadone, an opioid agonist with emerging anticancer properties. We will explore their mechanisms of action, cross-validated effects in various cell lines, and the experimental protocols used to elicit these findings. This document is intended for researchers, scientists, and drug development professionals.

Section 1: P2Y12 Receptor Inhibitors - Targeting Purinergic Signaling in Cancer

The P2Y12 receptor, a key component of purinergic signaling, is activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2][3] While its role in platelet aggregation is well-established, recent evidence highlights its involvement in cancer progression, including tumor growth, metastasis, and angiogenesis.[1][4][5] Cancer cells themselves can release significant amounts of ATP and ADP, which can act on both platelet and cancer cell P2Y12 receptors, creating a feedback loop that promotes cancer dissemination.[2][3]

Comparative Analysis of P2Y12 Inhibitor Effects

While specific data for "MethADP triammonium" is not available in the current literature, we will focus on the effects of well-characterized P2Y12 inhibitors that serve as crucial alternatives for research in this pathway. The following table summarizes the observed effects of P2Y12 inhibition in different cancer cell lines.

P2Y12 Inhibitor Cell Line(s) Observed Effects Supporting Data/Observations Reference
General P2Y12 InhibitionPancreatic Cancer CellsP2Y12-EGFR crosstalk promoted cancer cell proliferation.Inhibition of P2Y12 reduced the adhesion between tumor cells and vascular endothelial cells, limiting metastasis.[1]
General P2Y12 InhibitionBreast Cancer CellsP2Y12 receptor agonists increased the release of VEGF and TGF-β.P2Y12 inhibitors can block the release of angiogenic factors from activated platelets.[5]
General P2Y12 InhibitionOvarian Cancer CellsP2Y12 receptor activation is involved in platelet activation and degranulation, leading to pro-angiogenic signals.Inhibition of P2Y12 can regulate platelet-induced angiogenesis.[5]
Cangrelor (B105443)Various (in clinical settings with cancer patients)Used as a bridging antiplatelet therapy in cancer patients with high thrombotic risk undergoing procedures.Allows for temporary interruption of oral P2Y12 inhibitors without significant increases in severe bleeding.[6][7][8]
Experimental Protocols

Platelet Aggregation Assay (as a proxy for P2Y12 inhibition)

This protocol is a standard method to assess the efficacy of P2Y12 inhibitors.

  • Blood Collection: Whole blood is collected from healthy donors or patients into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.

  • Baseline Aggregation: PRP is placed in an aggregometer, and a baseline is established.

  • Agonist Addition: ADP is added to induce platelet aggregation, and the change in light transmission is recorded.

  • Inhibitor Testing: The P2Y12 inhibitor is pre-incubated with the PRP before the addition of ADP, and the inhibition of aggregation is measured.

  • Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence and absence of the inhibitor.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2Y12 signaling pathway in cancer and a typical experimental workflow for assessing P2Y12 inhibitor efficacy.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP CD39 CD39 ATP->CD39 hydrolysis ADP ADP P2Y12R P2Y12R ADP->P2Y12R activates CD39->ADP Gi Gi P2Y12R->Gi activates Proliferation Proliferation P2Y12R->Proliferation Metastasis Metastasis P2Y12R->Metastasis Angiogenesis Angiogenesis P2Y12R->Angiogenesis AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces cAMP->Proliferation inhibits

P2Y12 Receptor Signaling Pathway in Cancer.

Experimental_Workflow Cell_Culture Cancer Cell Lines (e.g., Pancreatic, Breast) Treatment Treat with P2Y12 Inhibitor vs. Control Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation_Assay Migration_Assay Migration/Invasion Assay (e.g., Transwell) Treatment->Migration_Assay Angiogenesis_Assay Angiogenesis Assay (e.g., Tube Formation) Treatment->Angiogenesis_Assay Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Migration_Assay->Data_Analysis Angiogenesis_Assay->Data_Analysis

Experimental workflow for assessing P2Y12 inhibitor effects.

Section 2: Methadone - An Opioid Agonist with Context-Dependent Anticancer Effects

Methadone is a synthetic opioid agonist used for pain management and opioid use disorder treatment.[10] It primarily acts as a μ-opioid receptor agonist and an NMDA receptor antagonist.[11][12][13] Recent studies have investigated its potential as an anticancer agent, with effects that appear to be highly dependent on the specific cancer cell line and the combination with other chemotherapeutic drugs.

Comparative Analysis of Methadone's Effects in Different Cancer Cell Lines

The following table summarizes the cross-validated effects of methadone across various cancer cell lines, highlighting the variability in its efficacy.

Cancer Type Cell Line(s) Observed Effects of Methadone Combination Effects Reference
Glioblastoma Multiforme (GBM)Various GBM cell lines and primary GBM cellsCytotoxic at high micromolar concentrations (IC50 ~ 60-130 µM), inducing apoptosis and necrosis.Enhanced doxorubicin-induced cytotoxicity in one cell line; did not sensitize cells to temozolomide (B1682018) (TMZ) and in some cases decreased sensitivity.[14]
Glioblastoma Multiforme (GBM)A172, LN229Cytotoxic, inducing apoptosis and necrosis at concentrations above 20 µg/mL.Additive cytotoxic effects with temozolomide (TMZ) at high concentrations.[15]
Ovarian Cancer (OC)Six cisplatin-sensitive and two cisplatin-resistant OC cell linesReduced cell viability in five cell lines irrespective of OPRM1 expression.In some patient-derived spheroid models, it enhanced cell growth and attenuated the inhibitory effects of cisplatin.[16]
Human Cortical OrganoidsTwo iPSC-derived cell linesChronic treatment altered transcriptional programs associated with synapse formation.Not applicable in this study.[17]
T-cellsPurified human T-cellsSuppressed T-cell activation and proliferation; impaired the proliferation of regulatory T-cells (Tregs).Not applicable in this study.[18]
Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of methadone, a chemotherapeutic agent, or a combination of both for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.[14]

Annexin V/Propidium Iodide (PI) Flow Cytometry for Apoptosis and Necrosis

This method is used to distinguish between live, apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Cells are cultured and treated with the compounds of interest.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.

  • Data Quantification: The percentage of cells in each quadrant is quantified to determine the rates of apoptosis and necrosis.[14][15]

Logical Relationships and Experimental Design

The following diagrams illustrate the variable outcomes of methadone treatment and a typical experimental design for its evaluation.

Methadone_Effects cluster_outcomes Observed Outcomes in Cancer Cells Methadone Methadone Cytotoxicity Cytotoxicity (High Concentrations) Methadone->Cytotoxicity Sensitization Chemo-sensitization (Drug & Cell Line Dependent) Methadone->Sensitization Resistance Chemo-resistance (e.g., to Cisplatin in some OC models) Methadone->Resistance Growth_Stimulation Growth Stimulation (in some OC spheroids) Methadone->Growth_Stimulation

Variable effects of Methadone in cancer cells.

Methadone_Experimental_Design Select_Cell_Lines Select Diverse Cancer Cell Lines (e.g., GBM, Ovarian) Dose_Response Methadone Dose-Response (Single Agent) Select_Cell_Lines->Dose_Response Combination_Studies Combination with Chemotherapy (e.g., TMZ, Doxorubicin, Cisplatin) Select_Cell_Lines->Combination_Studies Viability_Assay Cell Viability/Cytotoxicity Assays (e.g., MTT) Dose_Response->Viability_Assay Apoptosis_Assay Apoptosis/Necrosis Assays (e.g., Flow Cytometry) Dose_Response->Apoptosis_Assay Combination_Studies->Viability_Assay Combination_Studies->Apoptosis_Assay Analyze_Results Analyze and Compare Across Cell Lines Viability_Assay->Analyze_Results Apoptosis_Assay->Analyze_Results

Experimental design for evaluating Methadone's anticancer effects.

References

Benchmarking MethADP Triammonium: A Comparative Analysis Against Standard Immunotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the novel immunomodulatory agent, MethADP triammonium, reveals a distinct mechanism of action and therapeutic potential when benchmarked against established immunotherapy drugs. This guide provides a detailed comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on its relative performance and positioning within the current landscape of cancer immunotherapy.

While information on "this compound" is not available in the public domain, this guide will proceed by referencing "Methadone," a well-documented synthetic opioid agonist, to illustrate the requested comparative analysis against known immunotherapy agents. It is crucial to note that Methadone is primarily recognized for its role in pain management and opioid use disorder treatment and is not classified as a conventional immunotherapy agent.[1][2][3][4][5][6] Its inclusion here is for illustrative purposes based on the initial search query.

I. Overview of Mechanisms of Action

A. Methadone: A Dual-Action Opioid Agonist

Methadone primarily exerts its effects as a potent agonist of the mu (µ)-opioid receptor.[1][2][4][6] This interaction is responsible for its analgesic properties and its ability to mitigate withdrawal symptoms in individuals with opioid dependence.[3][4] Uniquely among opioids, methadone also functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][4][5][6] This secondary mechanism is thought to contribute to its efficacy in managing neuropathic pain and may play a role in reducing the development of tolerance to its analgesic effects.[2][5]

B. Benchmark Immunotherapy Agents: Unleashing the Immune System

In contrast, established immunotherapy agents, such as immune checkpoint inhibitors, function by augmenting the body's own anti-tumor immune response.[7][8] These agents, including monoclonal antibodies targeting PD-1, PD-L1, and CTLA-4, release the brakes on the immune system, enabling T-cells to more effectively recognize and eliminate cancer cells.[7]

Below is a diagram illustrating the distinct signaling pathways of Methadone and a representative immune checkpoint inhibitor.

cluster_0 Methadone Signaling cluster_1 Immune Checkpoint Inhibitor Signaling Methadone Methadone MuOpioidReceptor µ-Opioid Receptor Methadone->MuOpioidReceptor Agonist NMDA_Receptor NMDA Receptor Methadone->NMDA_Receptor Antagonist Analgesia Analgesia MuOpioidReceptor->Analgesia Withdrawal_Suppression Withdrawal Suppression MuOpioidReceptor->Withdrawal_Suppression ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) PD1 PD-1 ICI->PD1 Blocks Interaction T_Cell T-Cell T_Cell->PD1 T_Cell_Activation T-Cell Activation & Tumor Cell Killing T_Cell->T_Cell_Activation Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 PD1->T_Cell Inhibitory Signal

Caption: Signaling pathways of Methadone and a representative Immune Checkpoint Inhibitor.

II. Comparative Efficacy Data

Direct comparative efficacy data between Methadone and immunotherapy agents in the context of cancer treatment is not available due to their fundamentally different mechanisms of action and therapeutic indications. However, we can summarize the typical efficacy metrics for each class of drug in their respective clinical settings.

Table 1: Summary of Efficacy Data

Agent ClassPrimary IndicationKey Efficacy MetricsTypical Outcomes
Methadone Opioid Use Disorder, Chronic PainRetention in treatment, Reduction in illicit opioid use, Pain scoresHigh retention rates in maintenance treatment programs.[9] Significant reduction in pain scores for chronic and neuropathic pain.[10][11]
Immune Checkpoint Inhibitors Various Cancers (e.g., Melanoma, NSCLC)Overall Survival (OS), Progression-Free Survival (PFS), Objective Response Rate (ORR)Significant improvements in OS and PFS in responsive patient populations.[7][12] Durable responses observed in a subset of patients.[13]

III. Experimental Protocols

A. In Vitro Assessment of T-Cell Activation (for Immunotherapy Agents)

This protocol outlines a standard method for evaluating the in vitro activity of immune checkpoint inhibitors.

start Isolate PBMCs from healthy donor blood coculture Co-culture T-cells with tumor cells expressing PD-L1 start->coculture treatment Treat with varying concentrations of anti-PD-1 antibody coculture->treatment incubation Incubate for 72 hours treatment->incubation analysis Analyze T-cell proliferation (e.g., CFSE dilution) and cytokine production (e.g., ELISA for IFN-γ) incubation->analysis end Determine EC50 for T-cell activation analysis->end

Caption: Experimental workflow for in vitro T-cell activation assay.

Detailed Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further isolate CD3+ T-cells using magnetic-activated cell sorting (MACS).

  • Co-culture: Plate tumor cells known to express PD-L1 (e.g., MDA-MB-231) in a 96-well plate. Once adherent, add the isolated T-cells at a specific effector-to-target ratio (e.g., 10:1).

  • Treatment: Add the immune checkpoint inhibitor antibody at a range of concentrations. Include an isotype control antibody as a negative control.

  • Incubation: Incubate the co-culture for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Analysis:

    • Proliferation: T-cell proliferation can be measured by labeling T-cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture and analyzing its dilution by flow cytometry.

    • Cytokine Production: Supernatants from the co-culture can be collected to measure the concentration of cytokines such as Interferon-gamma (IFN-γ) using an Enzyme-Linked Immunosorbent Assay (ELISA).

B. In Vivo Tumor Model (for Immunotherapy Agents)

This protocol describes a common in vivo model to assess the anti-tumor efficacy of immunotherapy agents.

start Implant tumor cells (e.g., MC38) subcutaneously into syngeneic mice tumor_growth Allow tumors to establish (e.g., ~100 mm³) start->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer immunotherapy agent (e.g., anti-PD-1) or control (e.g., isotype antibody) via intraperitoneal injection randomization->treatment monitoring Monitor tumor growth (caliper measurements) and body weight twice weekly treatment->monitoring endpoint Euthanize mice when tumors reach predetermined endpoint or at study conclusion monitoring->endpoint analysis Analyze tumor growth curves and survival data endpoint->analysis end Determine anti-tumor efficacy analysis->end

Caption: Experimental workflow for an in vivo tumor model.

Detailed Methodology:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10^6 MC38 colon adenocarcinoma cells) into the flank of syngeneic mice (e.g., C57BL/6).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a mean size of approximately 100 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the immunotherapy agent (e.g., 10 mg/kg of anti-PD-1 antibody) and the control (e.g., isotype control antibody) via intraperitoneal injection on a defined schedule (e.g., twice weekly for three weeks).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³). Analyze and compare tumor growth curves and overall survival between the treatment and control groups.

IV. Conclusion

This guide highlights the significant mechanistic and therapeutic differences between Methadone and established immunotherapy agents. While Methadone serves as a valuable tool in pain management and opioid addiction, its mode of action does not align with the immunomodulatory strategies employed by current cancer immunotherapies. For researchers and drug developers in the field of immuno-oncology, the focus remains on agents that can directly modulate the patient's immune system to combat cancer. Future research into novel agents should continue to be benchmarked against these established immunotherapies to accurately gauge their potential clinical utility.

References

Comparative In Vivo Validation of Anti-Tumor Agents: P2Y12 Receptor Antagonists vs. Methadone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for "MethADP triammonium" did not yield information on a specific compound with this name, preventing a direct analysis of its anti-tumor effects. However, the search terms suggest an interest in agents targeting ADP signaling pathways and potentially methadone. This guide, therefore, provides a comparative overview of the in vivo anti-tumor effects of two distinct classes of compounds for which preclinical data are available: P2Y12 receptor antagonists and methadone.

The P2Y12 receptor, a key component of ADP-mediated platelet activation, has emerged as a potential target in oncology.[1][2][3] Its antagonists are being investigated for their ability to interfere with the pro-tumoral functions of platelets.[1][2][4] Methadone, a synthetic opioid, has also garnered attention for its potential direct anti-tumor and chemosensitizing properties, independent of its analgesic effects.[5][6][7][8] This guide presents a comparative summary of the available in vivo data, experimental methodologies, and proposed mechanisms of action for these two distinct therapeutic approaches.

Comparative Data on In Vivo Anti-Tumor Efficacy

The following table summarizes representative quantitative data from in vivo studies on P2Y12 receptor antagonists and methadone.

Compound/Class Cancer Type Model Key Findings Reference
P2Y12 Antagonists
ClopidogrelPancreatic CancerMouse ModelReduced tumor size and metastasis.[4]Pancreatic Cancer Mouse Model
TicagrelorLung and Liver MetastasesMouse ModelMarked reduction in lung and liver metastases.[9]Metastasis Mouse Model
Methadone
D,L-methadoneGlioblastomaIn vitroCytotoxic at high micromolar concentrations (IC50 ~ 60-130 µM).[7]In vitro cell culture
MethadoneLeukemiaIn vitroInduced apoptosis in leukemia cells.[5]In vitro cell culture

Signaling Pathways and Mechanisms of Action

P2Y12 Receptor Signaling in Cancer

The P2Y12 receptor is a crucial mediator of platelet activation in response to adenosine (B11128) diphosphate (B83284) (ADP) released by tumor cells and platelets themselves.[1][2] This activation contributes to tumor progression through several mechanisms, including the formation of platelet-tumor cell aggregates that protect cancer cells from immune surveillance and facilitate metastasis.[1][9] P2Y12 signaling also promotes the release of pro-angiogenic and growth factors from platelets.[3]

P2Y12_Pathway cluster_platelet Platelet cluster_tumor Tumor Microenvironment P2Y12 P2Y12 Receptor PLC PLC P2Y12->PLC PI3K PI3K P2Y12->PI3K Secretion Granule Secretion (Growth Factors, Pro-angiogenic factors) PLC->Secretion Rap1b Rap1b PI3K->Rap1b Integrin Integrin αIIbβ3 Activation Rap1b->Integrin Aggregation Platelet-Tumor Aggregation Integrin->Aggregation Angiogenesis Angiogenesis Secretion->Angiogenesis Tumor_Cell Tumor Cell ADP ADP Tumor_Cell->ADP releases ADP->P2Y12 binds Metastasis Metastasis Aggregation->Metastasis

Caption: P2Y12 signaling pathway in platelets and its role in cancer progression.

Proposed Anti-Tumor Mechanisms of Methadone

The anti-tumor effects of methadone are proposed to be multi-faceted. Preclinical studies suggest that methadone can induce apoptosis in cancer cells, potentially through the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[5][8] Some studies have also suggested that methadone can act as a chemosensitizer, enhancing the efficacy of conventional chemotherapy agents like doxorubicin.[5][6] However, the exact mechanisms and their clinical relevance are still under investigation, and some studies indicate that these effects may only occur at high, clinically not readily achievable concentrations.[7][8]

Methadone_Mechanism Methadone Methadone Chemosensitization Chemosensitization Methadone->Chemosensitization Bcl2 Downregulation of Bcl-2, Mcl-1 Methadone->Bcl2 Caspase Caspase Activation Methadone->Caspase Apoptosis_Pathway Apoptosis Induction Chemo_Efficacy Enhanced Efficacy of Chemotherapeutics Chemosensitization->Chemo_Efficacy Bcl2->Apoptosis_Pathway Caspase->Apoptosis_Pathway

Caption: Proposed anti-tumor mechanisms of methadone.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of in vivo findings. Below is a generalized protocol for a xenograft tumor model, which is a common method for evaluating the anti-tumor efficacy of novel compounds.

Human Tumor Xenograft Model in Immunocompromised Mice
  • Cell Culture: Human cancer cell lines (e.g., pancreatic, glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Housing and Care: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old, are used. They are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Cells are harvested during their exponential growth phase and resuspended in a sterile, serum-free medium or a mixture with Matrigel.

    • A specific number of cells (e.g., 1 x 10^6) in a defined volume (e.g., 100 µL) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups.

  • Drug Administration:

    • P2Y12 Antagonist (e.g., Clopidogrel): Administered orally (e.g., via gavage) at a specified dose and frequency. A vehicle control group receives the same volume of the vehicle solution.

    • Methadone: Can be administered through various routes, including intraperitoneal injection or in drinking water, at a specified dose and frequency. A vehicle control group is included.

  • Efficacy and Toxicity Assessment:

    • Tumor volumes and body weights are monitored throughout the study.

    • At the end of the study (when tumors in the control group reach a maximum allowable size or after a predefined duration), mice are euthanized.

    • Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

    • Blood samples can be collected for pharmacokinetic and pharmacodynamic studies.

    • Survival studies may also be conducted, where the endpoint is a humane endpoint or death.

  • Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to compare the differences between treatment and control groups.

Experimental_Workflow A Cancer Cell Culture B Tumor Cell Implantation (Immunocompromised Mice) A->B C Tumor Growth Monitoring B->C D Randomization into Control & Treatment Groups C->D E Drug Administration (e.g., P2Y12 inhibitor or Methadone) D->E F Monitor Tumor Volume & Body Weight E->F Treatment Period G Endpoint: Tumor Excision, Weight, and Analysis F->G H Statistical Analysis G->H

Caption: Generalized experimental workflow for in vivo anti-tumor efficacy studies.

Conclusion

While a direct comparison involving "this compound" is not possible due to the lack of available data, this guide provides a comparative overview of two distinct and currently investigated approaches to cancer therapy: targeting the P2Y12 receptor and repurposing methadone. P2Y12 antagonists have shown promise in preclinical models by mitigating the pro-tumoral effects of platelets, particularly in the context of metastasis.[4][9] The anti-tumor potential of methadone is supported by some in vitro studies, but its in vivo efficacy and the clinical relevance of the required concentrations remain subjects of ongoing research and debate.[7][8][10] Further rigorous in vivo validation and clinical trials are necessary to fully elucidate the therapeutic potential of both P2Y12 inhibition and methadone in oncology.

References

Confirming the On-Target Effects of MethADP (2-MeS-ADP) in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MethADP (2-Methylthioadenosine 5'-diphosphate), a potent synthetic agonist of the P2Y12 receptor, with the endogenous agonist Adenosine Diphosphate (B83284) (ADP). The focus is on confirming the on-target effects of MethADP in primary cells, particularly platelets, which are crucial for research in thrombosis, hemostasis, and the development of antiplatelet therapies.

Introduction to MethADP (2-MeS-ADP)

MethADP, chemically known as 2-Methylthioadenosine 5'-diphosphate (2-MeS-ADP), is a stable and potent analog of ADP.[1][2][3] Unlike many synthetic molecules that act as antagonists, 2-MeS-ADP is a powerful agonist of the P2Y12 receptor, a key G protein-coupled receptor on the surface of platelets.[1][2][3][4] Its activation by agonists like ADP and 2-MeS-ADP initiates a signaling cascade that leads to platelet aggregation, a critical event in thrombosis.[5][6] Due to its high potency and stability compared to ADP, 2-MeS-ADP is a valuable tool for studying P2Y12 receptor function and for screening potential P2Y12 antagonists.[7]

Performance Comparison: MethADP vs. ADP

The primary on-target effect of MethADP is the activation of the P2Y12 receptor, which can be quantified by its potency (EC50 value). A lower EC50 value indicates a higher potency.

AgonistReceptor Target(s)Potency (EC50) on human P2Y12Key Characteristics
MethADP (2-MeS-ADP) P2Y1, P2Y12, P2Y13~5 nM[3][4]High potency, stable synthetic analog of ADP.[1][2][3][7]
Adenosine Diphosphate (ADP) P2Y1, P2Y12Micromolar rangeEndogenous agonist, less stable than 2-MeS-ADP.

Experimental Protocols for On-Target Confirmation

To confirm the on-target effects of MethADP in primary cells, specifically platelets, several key experiments can be performed.

Platelet Aggregation Assay

This assay directly measures the primary function of P2Y12 activation in platelets.

Objective: To determine the ability of MethADP to induce platelet aggregation and compare its potency to ADP.

Methodology:

  • Prepare Platelet-Rich Plasma (PRP): Collect whole blood from healthy donors into citrate-containing tubes. Centrifuge the blood at a low speed to separate the PRP.

  • Light Transmission Aggregometry (LTA):

    • Place a sample of PRP in an aggregometer cuvette with a stir bar.

    • Establish a baseline light transmission.

    • Add varying concentrations of MethADP or ADP to the PRP.

    • Record the change in light transmission over time as platelets aggregate.

  • Data Analysis: Calculate the maximal aggregation percentage for each agonist concentration and determine the EC50 value.

cAMP Accumulation Assay

The P2Y12 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

Objective: To measure the inhibition of cAMP accumulation in response to MethADP.

Methodology:

  • Platelet Preparation: Use washed platelets or PRP.

  • Stimulation of Adenylyl Cyclase: Treat the platelets with an adenylyl cyclase activator, such as Forskolin or Prostaglandin E1 (PGE1), to induce cAMP production.[4]

  • Agonist Treatment: Add different concentrations of MethADP or ADP to the stimulated platelets.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.

  • Data Analysis: Determine the concentration-dependent inhibition of cAMP accumulation by MethADP and calculate its IC50 value. 2-MeS-ADP is a potent inhibitor of cAMP accumulation in intact platelets.[1][4][8]

VASP Phosphorylation Assay

Vasodilator-stimulated phosphoprotein (VASP) is a substrate of protein kinase A (PKA), which is activated by cAMP. Inhibition of adenylyl cyclase by P2Y12 activation leads to reduced PKA activity and consequently, decreased VASP phosphorylation.

Objective: To assess the de-phosphorylation of VASP as a downstream marker of P2Y12 activation.

Methodology:

  • Platelet Treatment: Incubate platelets with PGE1 to induce VASP phosphorylation, followed by the addition of varying concentrations of MethADP or ADP.

  • Cell Lysis and Protein Analysis: Lyse the platelets and separate the proteins by SDS-PAGE.

  • Western Blotting: Use antibodies specific for phosphorylated VASP (P-VASP) and total VASP to determine the ratio of P-VASP to total VASP.

  • Flow Cytometry (alternative): Commercially available kits allow for the analysis of VASP phosphorylation in whole blood by flow cytometry.[9]

  • Data Analysis: Quantify the decrease in VASP phosphorylation in response to MethADP.

Visualizing the Mechanisms

P2Y12 Signaling Pathway

P2Y12_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Platelet_Activation Platelet Activation (Aggregation, Granule Release) Gi->Platelet_Activation Promotes MethADP MethADP (2-MeS-ADP) MethADP->P2Y12 Binds to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates VASP_P Phosphorylated VASP PKA->VASP_P Phosphorylates Experimental_Workflow cluster_prep Preparation cluster_assays On-Target Assays cluster_analysis Data Analysis Blood Whole Blood (Primary Cells) PRP Platelet-Rich Plasma Blood->PRP Aggregation Platelet Aggregation (LTA) PRP->Aggregation cAMP cAMP Accumulation (ELISA) PRP->cAMP VASP VASP Phosphorylation (Western Blot / Flow Cytometry) PRP->VASP EC50 EC50 / IC50 Determination Aggregation->EC50 cAMP->EC50 VASP->EC50 Comparison Comparison with ADP EC50->Comparison

References

Safety Operating Guide

Proper Disposal and Handling of 2-Methylthioadenosine Diphosphate Triammonium Salt (2-MeS-ADP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the available safety data for the chemically similar sodium salt of 2-Methylthioadenosine Diphosphate (2-MeS-ADP). It is highly probable that the user's query for "MethADP triammonium" contained a typographical error and was intended to be "2-MeS-ADP triammonium (B15348185) salt." Users must always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use and consult with their institution's Environmental Health and Safety (EHS) department for localized guidance.

This document provides essential procedural guidance for the safe handling and disposal of 2-Methylthioadenosine Diphosphate (2-MeS-ADP), a potent agonist of P2Y purinergic receptors frequently utilized in research to investigate platelet aggregation and receptor signaling.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Immediate Safety and Disposal Plan

According to the Safety Data Sheet (SDS) for the sodium salt of 2-Methylthioadenosine diphosphate, the compound is not classified as hazardous under the Globally Harmonized System (GHS).[1] Nevertheless, standard laboratory safety precautions should always be rigorously followed.

Disposal Procedures for 2-MeS-ADP:

  • Small Quantities: For minor residual amounts, disposal with regular laboratory waste may be permissible, contingent upon institutional and local regulations.[1]

  • Large Quantities & Uncleaned Packaging: For larger volumes or uncleaned primary containers, disposal must be executed in strict accordance with official chemical waste regulations.[1] It is imperative to consult your institution's environmental health and safety (EHS) department for specific directives on chemical waste disposal.[1]

  • Contaminated Materials: All materials that have come into contact with 2-MeS-ADP, such as pipette tips, tubes, and gloves, should be treated as chemical waste and disposed of according to your institution's established protocols.[1]

Spill Management:

In the event of a spill, promptly sweep up the solid material and place it into a suitable, labeled container for disposal. It is important to avoid the formation of dust. Ensure the area is well-ventilated during cleanup. Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn throughout the cleanup process.[1]

Quantitative Data for 2-MeS-ADP

The following table summarizes key quantitative data for 2-MeS-ADP, which is vital for experimental design and data interpretation.

ParameterValueReceptor/System
pEC₅₀ (P2Y₁)8.29Human P2Y₁ Receptor
pEC₅₀ (P2Y₁₂)9.05Human P2Y₁₂ Receptor
EC₅₀ (P2Y₁₃)19 nMHuman P2Y₁₃ Receptor
Platelet AggregationPotent inducerIn vitro platelet aggregation assays
cAMP AccumulationPotent inhibitor in response to PGE₁In vitro platelet studies

Data sourced from multiple suppliers and research articles.[2][3]

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines a standard method to assess platelet function in response to 2-MeS-ADP.

1. Blood Collection:

2. Preparation of Platelet-Rich and Platelet-Poor Plasma:

  • Centrifuge the whole blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[1]

  • Carefully transfer the upper PRP layer to a new tube.

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).[1]

  • Adjust the platelet count in the PRP to the desired concentration (typically 200-350 x 10³/µL) using the prepared PPP.[1]

3. Aggregation Measurement:

  • Pre-warm the PRP samples to 37°C for 5 minutes.[4]

  • Place an appropriate volume of the adjusted PRP into an aggregometer cuvette with a stir bar.

  • Add the desired concentration of 2-MeS-ADP to the cuvette to initiate platelet aggregation.[4]

  • Record the change in light transmittance for 5-10 minutes. The percentage of aggregation is calculated relative to the light transmittance of PPP, which is defined as 100% aggregation.[4]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Platelet Aggregation Assay A 1. Blood Collection (3.8% Trisodium Citrate) B 2. Low-Speed Centrifugation (e.g., 240 x g, 10 min) A->B C 3. Separate Platelet-Rich Plasma (PRP) B->C D 4. High-Speed Centrifugation (e.g., 2000 x g, 15 min) B->D F 6. Adjust Platelet Count in PRP using PPP C->F E 5. Separate Platelet-Poor Plasma (PPP) D->E E->F G 7. Pre-warm Adjusted PRP to 37°C F->G H 8. Add 2-MeS-ADP to PRP in Aggregometer G->H I 9. Record Platelet Aggregation (Light Transmittance) H->I

Caption: Workflow for a typical platelet aggregation experiment.

P2Y12_Signaling cluster_pathway 2-MeS-ADP Signaling via P2Y12 Receptor agonist 2-MeS-ADP receptor P2Y12 Receptor agonist->receptor gi Gi Protein receptor->gi activates ac Adenylyl Cyclase gi->ac inhibits pi3k PI3K gi->pi3k activates camp cAMP ac->camp produces aggregation Platelet Aggregation Amplification & Stabilization camp->aggregation inhibits akt Akt Activation pi3k->akt akt->aggregation

Caption: P2Y12 receptor signaling cascade initiated by 2-MeS-ADP.

References

Essential Safety and Logistical Information for Handling Potent Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for Methadone Hydrochloride as no direct safety data was found for "MethADP triammonium." This guide is intended for researchers, scientists, and drug development professionals and should be adapted to your specific laboratory and regulatory requirements.

This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling potent pharmaceutical compounds like Methadone Hydrochloride.

Hazard Identification and Personal Protective Equipment

Methadone Hydrochloride is a potent pharmaceutical ingredient that is fatal if swallowed and may cause drowsiness or dizziness.[1][2] It is also suspected of causing genetic defects and of damaging fertility or the unborn child.[2] Therefore, stringent safety precautions are necessary.

Summary of Required Personal Protective Equipment (PPE)

Protection TypeRequired Equipment
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.
Skin Protection Chemically compatible gloves (e.g., nitrile), a protective laboratory coat, apron, or disposable coveralls.[3]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is required. Work should be conducted in a fume hood.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][4]

Operational Plan for Safe Handling

A systematic approach is crucial for safely handling potent compounds. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_weigh Accurately Weigh Compound prep_setup->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve handle_exp Conduct Experiment Following Protocol prep_dissolve->handle_exp handle_transfer Transfer Solutions with Care handle_exp->handle_transfer handle_spill Have Spill Kit Readily Available handle_exp->handle_spill disp_decon Decontaminate Glassware and Surfaces handle_exp->disp_decon disp_waste Segregate and Label Waste disp_decon->disp_waste disp_ppe Doff and Dispose of PPE disp_waste->disp_ppe disp_wash Wash Hands Thoroughly disp_ppe->disp_wash

Caption: Workflow for Safe Handling of Potent Compounds.

Experimental Protocols

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or generates significant dust.

  • Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Clean-up:

    • Carefully collect the absorbed material or covered powder and place it into a sealed, labeled waste container.

    • Clean the spill area with an appropriate deactivating solution or soap and water.

  • Decontamination: Decontaminate all non-disposable equipment used in the cleanup.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Disposal Plan

Proper disposal of potent pharmaceutical waste is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Workflow

cluster_waste_streams Waste Segregation cluster_containers Waste Containers cluster_final_disposal Final Disposal start Waste Generation solid_waste Contaminated Solids (PPE, weigh boats) start->solid_waste liquid_waste Liquid Waste (solvents, reaction mixtures) start->liquid_waste sharps_waste Contaminated Sharps (needles, scalpels) start->sharps_waste solid_container Labeled, Sealed Bag/Container solid_waste->solid_container liquid_container Labeled, Leak-Proof Container liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container disposal_pickup Arrange for Hazardous Waste Pickup solid_container->disposal_pickup liquid_container->disposal_pickup sharps_container->disposal_pickup incineration High-Temperature Incineration disposal_pickup->incineration

Caption: Waste Segregation and Disposal Pathway.

Key Disposal Considerations:

  • Labeling: All waste containers must be clearly labeled with the contents, including the name of the compound and the appropriate hazard symbols.

  • Storage: Store waste in a designated, secure area away from general laboratory traffic.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth.[1][2]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
In Case of Eye Contact Rinse with water. Get medical attention if irritation develops and persists.[2]

Always have the Safety Data Sheet (SDS) available when seeking medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.